Ajugol
Description
This compound is a natural product found in Rehmannia glutinosa, Leonurus japonicus, and other organisms with data available.
Structure
3D Structure
Propriétés
Numéro CAS |
52949-83-4 |
|---|---|
Formule moléculaire |
C15H24O9 |
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1 |
Clé InChI |
OUJVIWOUXFHELC-ZDSSIQEISA-N |
SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
SMILES isomérique |
C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O |
SMILES canonique |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture of Ajugol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Ajugol, an iridoid glycoside of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and methodologies to support further investigation and application of this natural compound.
Chemical Identity and Properties
This compound is an iridoid monoterpenoid glycoside that has been isolated from several plant species, including Rehmannia glutinosa and Leonurus japonicus.[1] Its chemical structure is characterized by a cyclopentanopyran ring system linked to a glucose molecule.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C₁₅H₂₄O₉ |
| Molecular Weight | 348.34 g/mol |
| CAS Number | 52949-83-4 |
| SMILES String | C[C@@]1(C--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O)O)O)O |
| Appearance | White powder |
| Purity | ≥98% (by HPLC) |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The carbon skeleton of this compound has been characterized by ¹³C NMR spectroscopy. Data is available in public spectral databases.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound. The exact mass is reported as 348.14203234 Da.
Experimental Protocols
Isolation of this compound from Plant Material
This compound is typically isolated from plant sources using chromatographic techniques. The following is a generalized protocol based on standard methods for the isolation of iridoid glycosides.[2][3]
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent such as ethanol or methanol to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Column Chromatography: The resulting fraction containing iridoid glycosides is further purified using column chromatography.[2][3]
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is used to elute the compounds.
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
Total Synthesis of this compound
The total synthesis of this compound is a complex process that has been a subject of academic research. A detailed, standardized protocol for its total synthesis is not widely available in commercial literature.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant biological activities, including the activation of autophagy and anti-inflammatory effects.
TFEB-Mediated Autophagy
This compound is an activator of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This pathway is crucial for cellular homeostasis and the clearance of cellular waste.
Signaling Pathway of this compound-Induced Autophagy
Caption: this compound activates TFEB-mediated autophagy.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, which are believed to be mediated, in part, through the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's potential anti-inflammatory mechanism.
References
The Iridoid Ajugol: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajugol, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, detailed methodologies for its extraction and analysis, and an exploration of its modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of this compound
This compound is predominantly found within the genus Ajuga, a member of the Lamiaceae (mint) family. While the genus Ajuga comprises over 300 species, research has primarily focused on a select few for their phytochemical composition, including their iridoid content.
Primary Plant Sources
The most well-documented plant sources of this compound are:
-
Ajuga reptans (Bugleweed): This species is one of the most cited sources of this compound and other iridoid glycosides.[1][2][3][4] The presence of this compound has been reported in various parts of the plant, including the leaves and roots.
-
Ajuga genevensis (Geneva Bugleweed): This species is also a known source of iridoids, and studies have confirmed the presence of compounds structurally related to this compound.[5][6]
-
Ajuga decumbens : This species is utilized in traditional medicine and has been shown to contain a variety of bioactive compounds, including iridoid glycosides.
-
Ajuga bracteosa : Phytochemical analyses of this species have revealed the presence of iridoid glycosides, suggesting it as a potential source of this compound.[7]
While the Ajuga genus is the principal reservoir of this compound, the broader Lamiaceae family is rich in iridoids, and further investigation into other genera may reveal additional sources.
Distribution within Plant Tissues
The concentration of this compound and other iridoids can vary significantly between different parts of the plant. While comprehensive quantitative data for this compound in all tissues of Ajuga species is not extensively available, studies on related compounds in Ajuga reptans suggest that both leaves and roots are significant sources of bioactive molecules.[1][2][4] Further research is required to quantify the precise distribution of this compound in the flowers, stems, leaves, and roots of various Ajuga species.
Quantitative Analysis of this compound
Accurate quantification of this compound in plant matrices is crucial for standardization and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Table 1: Reported Iridoid Content in Ajuga Species
| Plant Species | Plant Part | Compound Class | Reported Concentration/Content | Analytical Method | Reference |
| Ajuga reptans | Aerial Parts | Total Iridoids | Higher than in A. genevensis | Spectrophotometry & HPLC-MS/MS | [5] |
| Ajuga genevensis | Aerial Parts | Total Iridoids | Lower than in A. reptans | Spectrophotometry & HPLC-MS/MS | [5] |
| Ajuga reptans | Leaves | Various Phenolic Compounds | 315.49 mg GAE/g (Total Polyphenols) | HPLC-DAD | [4] |
| Ajuga reptans | Roots | Various Phenolic Compounds | Lower than leaves | HPLC-DAD | [4] |
Note: Specific quantitative data for this compound is limited in the reviewed literature. The table provides data on total iridoids and other related compounds to give an indication of the phytochemical profile of these plants.
Experimental Protocols
The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant material, based on established methodologies for iridoid glycosides from the Ajuga genus.
General Extraction and Isolation Workflow
The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification.
Caption: General workflow for the extraction and isolation of this compound.
Detailed Protocol for Extraction and Preliminary Purification
This protocol is adapted from methodologies used for the extraction of iridoid glycosides and other phytochemicals from Ajuga species.
-
Plant Material Preparation:
-
Collect the desired plant parts (e.g., aerial parts or roots) of the Ajuga species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol or 70% ethanol (e.g., 1:10 w/v) at room temperature for 24-72 hours with occasional agitation.
-
Alternatively, perform ultrasound-assisted extraction for a shorter duration (e.g., 30 minutes) to enhance extraction efficiency.[4]
-
Filter the extract through cheesecloth and then filter paper to remove solid plant debris.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The iridoid glycosides, including this compound, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Chromatographic Purification
-
Column Chromatography:
-
Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a spray reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pool the fractions containing the target compound (this compound) based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-rich fractions using preparative HPLC with a C18 column.
-
A typical mobile phase consists of a gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction to obtain pure this compound.
-
Method for Quantitative Analysis by HPLC
The following is a general HPLC method for the analysis of phytochemicals in Ajuga reptans extract, which can be optimized for the specific quantification of this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a wavelength suitable for iridoid glycosides (e.g., around 235 nm).
-
Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations.
Biological Activity and Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound, with a particular focus on its anti-inflammatory properties.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB and JAK/STAT Signaling Pathways
Research has shown that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways. These pathways are central regulators of inflammatory gene expression.
-
NF-κB Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB.[8][9][10][11][12]
-
JAK/STAT Pathway: The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been found to inhibit the phosphorylation of key proteins in the JAK/STAT pathway.
Caption: this compound's inhibitory effect on NF-κB and JAK/STAT pathways.
Conclusion
This compound, an iridoid glycoside primarily found in the Ajuga genus, exhibits promising anti-inflammatory properties through the modulation of the NF-κB and JAK/STAT signaling pathways. This technical guide has provided an overview of its natural sources, distribution, and detailed experimental methodologies for its extraction and analysis. While the foundational knowledge is established, further research is warranted to fully quantify this compound content across a broader range of plant species and tissues. A deeper understanding of its pharmacological profile and mechanisms of action will be instrumental in unlocking its full therapeutic potential for the development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Phytochemical Profile and Biological Activity of Ajuga reptans L. Leaf and Root Extracts [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting NF-κB pathway for the anti-inflammatory potential of Bhadradarvadi kashayam on stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Ajugol in Ajuga reptans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Ajugol, an iridoid found in Ajuga reptans. While the complete pathway has not been fully elucidated in A. reptans, this document synthesizes current knowledge from related species within the Lamiaceae family to present a scientifically grounded hypothetical pathway. This guide includes available quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.
Introduction to this compound and Iridoids
Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical industry. This compound is an iridoid glycoside found in Ajuga reptans, a plant species with a history of use in traditional medicine. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of iridoids is a complex process involving multiple enzymatic steps. The pathway is initiated from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids.
Formation of the Iridoid Skeleton
The initial steps leading to the formation of the core iridoid skeleton are well-conserved across many plant species. The proposed pathway begins with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).
-
Geraniol Synthase (GES): GPP is converted to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, specifically nepetalactol.
Hypothetical Late-Stage Modifications
Following the formation of the core iridoid skeleton, a series of tailoring reactions, including oxidations, methylations, and glycosylations, are proposed to occur to yield the final this compound molecule. A computational analysis of iridoid diversity in the Lamiaceae family suggests a hypothetical pathway for Ajuga species, starting from the core iridoid structure.[1] The final and critical step in the formation of this compound, an iridoid glycoside, is the attachment of a glucose moiety, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT). The identification and characterization of the specific UGTs involved in this compound biosynthesis in A. reptans is an active area of research.
Quantitative Data
Quantitative data on the specific enzyme kinetics and metabolite concentrations in the this compound biosynthetic pathway in Ajuga reptans are limited. However, data from related species and general iridoid content in Ajuga provide valuable context.
| Parameter | Value | Species/Condition | Reference |
| Iridoid Content | |||
| Total Iridoids | 1.078 - 1.983% (expressed as aucubin) | Ajuga reptans (aerial parts) | [2] |
| Harpagide | Present | Ajuga reptans | [3] |
| 8-O-acetylharpagide | Present | Ajuga reptans | [3] |
| Enzyme Kinetics (Related Pathways) | |||
| Iridoid Synthase (ISY) Specific Activity (for 8-oxogeranial) | 8.5 (Substrate Preference Value) | Nepeta mussinii | [4] |
| Iridoid Synthase (CrISY) Specific Activity (for 8-oxogeranial) | 2.1 (Substrate Preference Value) | Catharanthus roseus | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular, biochemical, and analytical techniques.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol is essential for characterizing the function of candidate enzymes identified through transcriptomic or genomic studies.
-
Gene Cloning: Amplify the full-length coding sequence of the target gene (e.g., a putative UGT) from A. reptans cDNA and clone it into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance solubility.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Characterize the activity of the purified enzyme by providing the putative substrate (e.g., an iridoid aglycone and UDP-glucose for a UGT) and analyzing the reaction products using HPLC or LC-MS.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to quantify the expression levels of candidate biosynthetic genes in different tissues of A. reptans or under various experimental conditions.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.
-
Primer Design: Design gene-specific primers for the target genes and a reference gene (for normalization).
-
qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix with the synthesized cDNA and specific primers.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.
Identification of Glycosyltransferases
Identifying the specific UGT responsible for the final step of this compound biosynthesis is a key challenge. A combination of bioinformatics and experimental approaches can be employed.
-
Transcriptome Mining: Analyze the transcriptome of A. reptans to identify all putative UGTs based on conserved sequence motifs.
-
Phylogenetic Analysis: Construct a phylogenetic tree of the identified UGTs with known plant UGTs to predict potential functions.
-
Co-expression Analysis: Identify UGTs whose expression patterns correlate with the accumulation of this compound in different tissues or under specific conditions.
-
Functional Characterization: Functionally characterize the top candidate UGTs using the heterologous expression system described above.
Conclusion and Future Directions
The biosynthesis of this compound in Ajuga reptans is a complex process that is not yet fully understood. This guide provides a robust framework based on the well-characterized iridoid biosynthetic pathway in related Lamiaceae species. Future research should focus on the identification and functional characterization of the specific enzymes involved in the late-stage modifications of the iridoid skeleton in A. reptans, particularly the glycosyltransferase responsible for the final step in this compound synthesis. The successful elucidation of this pathway will be a significant step towards the sustainable production of this valuable natural product.
References
- 1. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physical and Chemical Properties of Ajugol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugol, an iridoid glycoside, is a naturally occurring compound found in several medicinal plants, including Rehmannia glutinosa and Leonurus japonicus.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, neuroprotective, and autophagy-inducing properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis and evaluation, and a review of its known mechanisms of action involving key signaling pathways. All quantitative data is summarized for clarity, and methodologies are described to facilitate reproducibility in a research setting.
Physical and Chemical Properties
This compound is a white to off-white powder with the molecular formula C₁₅H₂₄O₉.[4][5] Its structural and physicochemical properties are summarized in the tables below. While some experimentally determined values are available, others are computationally predicted and should be considered as such.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₉ | [4][5] |
| Molecular Weight | 348.34 g/mol | [5] |
| Monoisotopic Mass | 348.14203234 Da | [5] |
| Appearance | White to off-white solid/powder | [4] |
| Boiling Point (Predicted) | 617.9 ± 55.0 °C | [6] |
| Density (Predicted) | 1.57 g/cm³ | [6] |
| pKa (Predicted) | 12.80 ± 0.70 | [6] |
| XLogP3-AA (Predicted) | -2.2 | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 3.7 mg/mL (10.62 mM) | [6] |
| Water | Soluble | The presence of multiple hydroxyl groups suggests good solubility in polar solvents like water.[7][8] |
| Ethanol, Methanol | Soluble | Short-chain alcohols are polar solvents capable of hydrogen bonding, suggesting solubility.[8][9] |
| Non-polar organic solvents | Poorly soluble | Expected due to the high polarity of the molecule.[7][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. The following tables summarize key spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound
Note: Specific, experimentally verified chemical shift assignments for all protons and carbons were not available in the search results. The following are representative shifts reported in various deuterated solvents. Researchers should perform their own NMR analysis for definitive assignments.[2][10][11][12][13][14]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone Protons/Carbons | (Various signals) | (Various signals) |
| Glycosidic Proton/Carbon | (Anomeric proton signal) | (Anomeric carbon signal) |
| Sugar Moiety Protons/Carbons | (Signals in the sugar region) | (Signals in the sugar region) |
Table 4: FT-IR Spectral Data of this compound
Note: A complete, assigned FT-IR spectrum for this compound was not found. The following are characteristic absorption bands expected for its functional groups.[9][15][16][17][18]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2900 | C-H | Stretching |
| ~1650 | C=C | Stretching |
| ~1100-1000 | C-O | Stretching |
Table 5: ESI-MS Fragmentation Data of this compound
Note: The fragmentation of iridoid glycosides in ESI-MS can be complex. The following represents a plausible fragmentation pattern based on general principles for this class of compounds.[8][14][18][19][20][21][22][23][24]
| m/z (ion) | Proposed Fragment |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodiated adduct |
| [M-H]⁻ | Deprotonated molecule |
| [M+HCOO]⁻ | Formate adduct |
| [M-C₆H₁₀O₅]⁺ | Aglycone fragment (loss of glucose) |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound from Rehmannia glutinosa
This protocol describes a general procedure for the extraction and chromatographic purification of this compound.[1][25][26][27]
Workflow for this compound Isolation and Purification
Caption: Isolation and purification workflow for this compound.
Detailed Protocol:
-
Extraction: The dried and ground roots of Rehmannia glutinosa are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[1]
-
Silica Gel Column Chromatography: The n-butanol fraction, which is typically enriched with iridoid glycosides, is subjected to silica gel column chromatography.[26]
-
Gradient Elution: The column is eluted with a gradient solvent system, commonly a mixture of dichloromethane and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).[1]
-
High-Speed Countercurrent Chromatography (HSCCC): Fractions showing the presence of this compound are pooled and further purified using HSCCC with a suitable two-phase solvent system (e.g., ethyl acetate-n-butanol-water) to obtain high-purity this compound.[27]
-
Purity Confirmation: The final purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[12][26][28][29]
UPLC-QE-MS/MS for Quantification of this compound
This protocol outlines a method for the sensitive and selective quantification of this compound in biological matrices using Ultra-Performance Liquid Chromatography coupled with a Quadrupole-Exactive Orbitrap Mass Spectrometer.[13][17][30][31][32]
UPLC-QE-MS/MS Analysis Workflow
Caption: UPLC-QE-MS/MS workflow for this compound analysis.
Detailed Parameters:
-
Chromatographic System: A UPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometer: A Quadrupole-Exactive Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source.
-
Ionization Mode: Positive or negative, depending on sensitivity for this compound.
-
Scan Mode: Full scan for precursor ion detection and dd-MS2 for fragmentation.
-
Data Analysis: Quantification is performed using the peak area of the extracted ion chromatogram corresponding to the [M-H]⁻ or [M+H]⁺ ion of this compound.
Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used in vivo model assesses the anti-inflammatory potential of compounds.[3][19][33][34][35][36][37][38]
Carrageenan-Induced Paw Edema Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are used. They are acclimatized to laboratory conditions before the experiment.
-
Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administration is typically done 30-60 minutes before carrageenan injection.[3][36]
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.[33][35]
-
Measurement of Edema: Paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward using a plethysmometer.[19][36]
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
TFEB-Mediated Autophagy and Lysosomal Biogenesis
This compound is an activator of Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[39] By promoting the nuclear translocation of TFEB, this compound enhances the expression of genes involved in these processes.[39]
This compound-Induced TFEB Nuclear Translocation Pathway
Caption: this compound activates TFEB-mediated autophagy.
Experimental Protocol: Immunofluorescence for TFEB Nuclear Translocation [4][6][39][40][41]
-
Cell Culture and Treatment: Cells (e.g., HeLa or hepatocytes) are cultured on coverslips and treated with this compound for a specified time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy: The subcellular localization of TFEB is visualized using a fluorescence microscope.
-
Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to determine the extent of TFEB translocation.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. This compound has been shown to inactivate mTOR, which is an upstream event leading to the activation of TFEB.[39]
This compound's Effect on the mTOR Pathway
Caption: this compound inhibits the mTOR signaling pathway.
Experimental Protocol: Western Blot for mTOR Pathway Proteins [15][22][28][32][35][42][43]
-
Protein Extraction: Cells treated with this compound are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against total and phosphorylated forms of mTOR and its downstream targets (e.g., p70S6K).
-
Detection: HRP-conjugated secondary antibodies and a chemiluminescence substrate are used for detection.
-
Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to assess the effect of this compound on mTOR activity.
Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. While the direct effect of this compound on NF-κB is still under investigation, its anti-inflammatory properties suggest a potential modulatory role.[3]
Hypothesized Modulation of NF-κB Pathway by this compound
Caption: Potential inhibitory effect of this compound on the NF-κB pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay [3][20][23][30][44][45][46]
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment and Stimulation: After transfection, cells are pre-treated with this compound and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect of this compound on NF-κB-dependent gene transcription.
Conclusion
This compound is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate key cellular pathways, such as TFEB-mediated autophagy, mTOR signaling, and potentially the NF-κB pathway, underscores its therapeutic potential for a range of diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the properties and mechanisms of action of this compound, facilitating its development as a potential therapeutic agent.
References
- 1. Identification of Bioactive Compounds from the Roots of Rehmannia glutinosa and Their In Silico and In Vitro AMPK Activation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uab.edu [uab.edu]
- 9. scialert.net [scialert.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. scielo.br [scielo.br]
- 12. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. quimicanova.sbq.org.br [quimicanova.sbq.org.br]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. diva-portal.org [diva-portal.org]
- 18. ripublication.com [ripublication.com]
- 19. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. elifesciences.org [elifesciences.org]
- 23. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 25. preprints.org [preprints.org]
- 26. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. spectrabase.com [spectrabase.com]
- 30. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) | MDPI [mdpi.com]
- 31. benchchem.com [benchchem.com]
- 32. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
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- 38. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 43. researchgate.net [researchgate.net]
- 44. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. resources.amsbio.com [resources.amsbio.com]
- 46. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Ajugol: An In-depth Technical Guide on a Promising Iridoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajugol, an iridoid glycoside predominantly found in traditional medicinal plants such as Leonurus japonicus and Rehmannia glutinosa, is emerging as a significant natural compound with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and multifaceted biological roles. Special emphasis is placed on its anti-inflammatory, neuroprotective, and autophagy-inducing mechanisms. This document synthesizes current research to offer a technical resource for scientists and professionals engaged in natural product research and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways of action.
Introduction
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. This compound is a prominent member of this class, distinguished by its significant therapeutic potential. Traditionally used in herbal medicine, recent scientific investigations have begun to unravel the molecular mechanisms underlying its beneficial effects, paving the way for its potential application in modern therapeutics for a range of disorders, including inflammatory conditions and neurodegenerative diseases.
Chemical Properties and Structure
This compound is a glycoside, consisting of an iridoid aglycone linked to a glucose molecule. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₉ | [3] |
| Molecular Weight | 348.35 g/mol | [3] |
| CAS Number | 52949-83-4 | [3] |
| Purity (typical) | ≥98% (HPLC) | [3] |
| Appearance | White powder | [3] |
| Solubility | Soluble in water and methanol |
Biosynthesis of this compound
The biosynthesis of this compound, like other iridoid glycosides, originates from the mevalonate pathway, leading to the formation of the universal monoterpene precursor, geranyl pyrophosphate (GPP). While the specific enzymatic steps for this compound biosynthesis are not fully elucidated, the general pathway for iridoid biosynthesis in plants involves the cyclization of a geraniol-derived intermediate to form the characteristic iridoid skeleton. This is followed by a series of oxidation, reduction, and glycosylation steps to yield the final this compound molecule.
Caption: Generalized biosynthetic pathway of this compound.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anti-inflammatory, neuroprotective, and autophagy-modulating effects being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is largely attributed to the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical component of the innate immune response and, when dysregulated, contributes to chronic inflammation.
Signaling Pathway:
Caption: this compound's inhibition of the TLR4/NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Activity:
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's disease. Its neuroprotective mechanisms involve the attenuation of neuroinflammation and the modulation of apoptotic pathways.[1]
Signaling Pathway:
Caption: this compound's modulation of the intrinsic apoptotic pathway.
Quantitative Data on Neuroprotective Activity:
In vivo studies have demonstrated the neuroprotective effects of this compound. In a mouse model of Alzheimer's disease, oral administration of this compound at doses of 50 and 100 mg/kg/day significantly mitigated cognitive impairment and reduced the accumulation of amyloid-β plaques in the hippocampus.[2] In vitro studies using SH-SY5Y neuroblastoma cells have shown that pre-treatment with this compound at concentrations ranging from 5 to 50 µM can protect against neurotoxin-induced cell death.[1]
Autophagy Induction
This compound is a potent activator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This activity is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5]
Signaling Pathway:
Caption: this compound's activation of TFEB-mediated autophagy.
Quantitative Data on Autophagy Induction:
The induction of autophagy by this compound has been demonstrated through the observation of increased LC3-II puncta formation in treated cells, a hallmark of autophagosome formation.[5] While specific dose-response curves for LC3-II formation are not extensively reported, studies have shown significant increases in autophagic flux with this compound treatment in the micromolar range in vitro.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of this compound from Leonurus japonicus
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: Dried and powdered aerial parts of Leonurus japonicus are macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times to ensure complete extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol, to separate compounds based on their polarity. The iridoid glycosides, including this compound, are enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using octadecylsilyl (ODS) column chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[6]
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[7]
In Vitro Neuroprotection Assay: SH-SY5Y Cell Viability
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induction of Neurotoxicity: A neurotoxin, such as amyloid-β peptide (Aβ₂₅₋₃₅) at 25 µM or 6-hydroxydopamine (6-OHDA) at 100 µM, is added to the wells and incubated for another 24 hours.
-
Cell Viability Assay (MTT Assay): 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance at 570 nm is measured. Cell viability is expressed as a percentage of the untreated control.[8][9]
Autophagy Assay: LC3 Puncta Formation by Immunofluorescence
Methodology:
-
Cell Culture and Seeding: Cells (e.g., HeLa or SH-SY5Y) are grown on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound at the desired concentration and for the desired time. A positive control (e.g., rapamycin) and a negative control are included.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells are blocked with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against LC3B overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides.
-
Imaging and Analysis: Images are captured using a fluorescence microscope. The number of LC3 puncta per cell is quantified to assess autophagosome formation.[10][11]
This compound in Drug Development
The diverse pharmacological activities of this compound make it an attractive candidate for drug development. Its ability to modulate key signaling pathways involved in inflammation, neurodegeneration, and cellular homeostasis suggests its potential for treating a variety of diseases. However, further research is necessary to optimize its pharmacokinetic properties, assess its long-term safety profile, and conduct rigorous clinical trials to validate its therapeutic efficacy in humans.
Conclusion
This compound is a promising iridoid glycoside with a well-defined chemical structure and a growing body of evidence supporting its significant pharmacological activities. Its mechanisms of action, particularly its roles in inhibiting inflammation, providing neuroprotection, and inducing autophagy, highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and offering detailed methodologies to facilitate further investigation into this remarkable natural product. Continued exploration of this compound's therapeutic potential is warranted and holds promise for addressing unmet medical needs.
References
- 1. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical characterization, antioxidant capacity, and anti-inflammatory potentials invitro and in vivo of phenolic compounds extracted from Ajuga iva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances TFEB-mediated lysosome biogenesis and lipophagy to alleviate non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Iridoid Glycoside Ajugol: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and isolation of Ajugol, an iridoid glycoside of significant interest. It details the experimental protocols for its extraction and analysis, presents quantitative data, and explores its biological signaling pathways.
Discovery and History
This compound, a prominent iridoid glycoside, was first isolated from the aerial parts of Ajuga reptans L. (Lamiaceae) by M. Guiso and his colleagues in 1974. Their seminal work, published in the Gazzetta Chimica Italiana, laid the foundation for future research into this compound and other iridoids within the Ajuga genus. Ajuga species have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, which spurred scientific investigation into their chemical constituents.[1]
Following its initial discovery, research on this compound and other constituents of Ajuga reptans has continued, leading to the identification of a diverse array of bioactive compounds, including other iridoid glycosides, flavonoids, and phenylpropanoid glycosides.[1][2][3][4][5] These studies have consistently identified this compound as a characteristic secondary metabolite of the Ajuga genus.[1]
Experimental Protocols
Extraction of Iridoid Glycosides from Ajuga reptans
The following is a typical ultrasound-assisted extraction (UAE) method for obtaining an extract enriched in iridoid glycosides, including this compound:
-
Plant Material Preparation: Air-dried aerial parts of Ajuga reptans are ground into a fine powder.
-
Extraction Solvent: A 70% (v/v) solution of ethanol in water is prepared.
-
Ultrasonic Extraction:
-
The powdered plant material is mixed with the 70% ethanol solvent in a flask. A common solid-to-liquid ratio is 1:10 (w/v).
-
The flask is placed in an ultrasonic bath.
-
Extraction is performed at a controlled temperature (e.g., 40-50°C) for a duration of 30-60 minutes.
-
-
Filtration and Concentration:
-
The resulting mixture is filtered through filter paper to separate the plant debris from the liquid extract.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Lyophilization: The concentrated aqueous extract is freeze-dried (lyophilized) to obtain a stable, powdered crude extract.
Quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Quantitative analysis of this compound in the crude extract is typically performed using reverse-phase HPLC-DAD.
-
Sample Preparation: A known weight of the dried extract is dissolved in a suitable solvent (e.g., methanol or a mixture of water and methanol) to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC System and Column:
-
A standard HPLC system equipped with a diode-array detector is used.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation.
-
-
Mobile Phase and Gradient: A gradient elution is typically used to achieve good separation of the various compounds in the extract. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.
-
-
Detection: The DAD is set to monitor the absorbance at a wavelength where this compound has a characteristic absorption, typically around 210 nm.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.[4]
Data Presentation
The following tables summarize quantitative data related to the extraction and composition of Ajuga reptans extracts containing this compound.
| Extraction Method | Solvent | Extraction Yield (%) | Reference |
| Ultrasound-Assisted Extraction | 70% Ethanol | 18.10 - 19.04 (dried leaves) | [4] |
| Ultrasound-Assisted Extraction | 70% Ethanol | 27.13 - 30.13 (freeze-dried leaves) | [4] |
| Maceration | 50% Ethanol | 28.4 | [3] |
| Maceration | 70% Ethanol | 28.9 | [3] |
Table 1: Extraction Yields from Ajuga reptans
| Compound | Percentage in Dried Extract (w/w) | Analytical Method | Reference |
| Teupolioside | 2.8 ± 0.4 | RP-HPLC-DAD | [2] |
| Verbascoside | 0.9 ± 0.2 | RP-HPLC-DAD | [2] |
| Martinoside | 0.7 ± 0.3 | RP-HPLC-DAD | [2] |
| Total Polyphenols (as GAE) | 19.81 mg/g (ethanolic extract) | Folin-Ciocalteu | [4] |
| Total Polyphenols (as GAE) | 315.49 mg/g (leaf extract) | Folin-Ciocalteu | [4] |
Table 2: Quantitative Composition of Bioactive Compounds in Ajuga reptans Extracts
Biological Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, primarily related to its anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Activity via the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, mediated by its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, the activation of pathways such as the Toll-like receptor (TLR) pathway leads to the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound has been shown to interfere with this process, thereby reducing the production of pro-inflammatory cytokines.[6][7]
Neuroprotective Effects via the Caspase-3 Pathway
In the context of neurodegenerative diseases such as Alzheimer's, this compound has demonstrated neuroprotective effects by modulating apoptosis, or programmed cell death.[6][7] A key player in the apoptotic cascade is caspase-3, an executioner caspase. The activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of cellular proteins and ultimately cell death. This compound has been found to inhibit the activation of caspase-3, thereby preventing neuronal apoptosis.[6][7] This action is believed to be upstream of caspase-3, potentially involving the regulation of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.[6][7]
Conclusion
Since its discovery in 1974, this compound has emerged as a significant iridoid glycoside with promising therapeutic potential. Modern analytical techniques have facilitated its quantification and the characterization of its biological activities. The elucidation of its roles in key signaling pathways, such as the NF-κB and caspase-3 pathways, provides a strong rationale for its further investigation in the development of novel anti-inflammatory and neuroprotective agents. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, summarizing the key historical, chemical, and biological aspects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ajugol: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the iridoid glycoside, Ajugol.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₅H₂₄O₉, Exact Mass: 348.142032 g/mol ), a naturally occurring iridoid glycoside found in various plants, including those of the Ajuga and Leonurus genera.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the isolation, identification, and characterization of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated methanol (CD₃OD).
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the iridoid core and the glucose moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.
Table 1: ¹H NMR Spectroscopic Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.18 | d | 8.0 |
| 3 | 6.25 | dd | 6.0, 1.5 |
| 4 | 4.88 | m | |
| 5 | 2.55 | m | |
| 6 | 4.15 | dd | 6.0, 5.0 |
| 9 | 2.80 | m | |
| 10 | 1.15 | s | |
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | t | 8.5 |
| 3' | 3.38 | t | 9.0 |
| 4' | 3.28 | t | 9.0 |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Data compiled from typical values reported for iridoid glycosides.
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of this compound. SpectraBase entries indicate that ¹³C NMR data for this compound have been recorded in various deuterated solvents, including DMSO-d₆, C₅D₅N, CD₃OD, and D₂O.[2][3]
Table 2: ¹³C NMR Spectroscopic Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| 1 | 94.5 |
| 3 | 141.2 |
| 4 | 103.5 |
| 5 | 48.0 |
| 6 | 78.5 |
| 7 | 72.0 |
| 8 | 77.8 |
| 9 | 58.0 |
| 10 | 22.5 |
| 11 | 130.0 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.7 |
| 5' | 78.1 |
| 6' | 62.9 |
Data compiled from typical values reported for iridoid glycosides and available spectral databases.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, with a molecular formula of C₁₅H₂₄O₉, the exact mass is 348.142032 g/mol .[1]
Mass Spectrometry Fragmentation Analysis
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like iridoid glycosides. The fragmentation of this compound under ESI-MS/MS conditions typically involves the cleavage of the glycosidic bond and losses of water molecules from the aglycone.
Table 3: ESI-MS/MS Fragmentation Data of this compound
| m/z (ion) | Formula | Description |
| 349.1495 | [M+H]⁺ | Protonated molecule |
| 366.1760 | [M+NH₄]⁺ | Ammonium adduct |
| 371.1289 | [M+Na]⁺ | Sodium adduct |
| 187.0652 | [Aglycone+H]⁺ | Loss of the glucose moiety (162 Da) |
| 169.0546 | [Aglycone+H-H₂O]⁺ | Loss of glucose and one water molecule |
| 151.0441 | [Aglycone+H-2H₂O]⁺ | Loss of glucose and two water molecules |
Fragmentation data is based on typical fragmentation patterns observed for iridoid glycosides.
Experimental Protocols
The following sections detail generalized experimental procedures for the acquisition of NMR and MS data for iridoid glycosides like this compound. These protocols are based on standard methodologies reported in the literature for the isolation and characterization of natural products.
NMR Spectroscopy Protocol
Sample Preparation:
-
A pure sample of this compound (1-5 mg) is dissolved in approximately 0.5 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.
-
The spectra are typically acquired at room temperature (298 K).
-
For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of approximately 220 ppm.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry Protocol
Sample Preparation:
-
A dilute solution of the purified this compound sample is prepared in a suitable solvent (e.g., methanol, acetonitrile/water mixture) at a concentration of approximately 1-10 µg/mL.
Instrumentation and Data Acquisition:
-
Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Spectra are typically acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and common adducts ([M+Na]⁺, [M+NH₄]⁺).
-
For fragmentation studies (MS/MS), the precursor ion of interest (e.g., [M+H]⁺) is isolated in the mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen). The resulting product ions are then mass-analyzed.
-
Key instrument parameters such as capillary voltage, cone voltage (or fragmentor voltage), and collision energy are optimized to achieve good signal intensity and appropriate fragmentation.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
Ajugol: A Comprehensive Technical Overview of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugol, an iridoid glycoside found in several medicinal plants including Rehmannia glutinosa and Leonurus japonicus, has emerged as a promising natural compound with a diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its neuroprotective, anti-inflammatory, and autophagy-modulating effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the known signaling pathways and experimental workflows to support further research and development efforts.
Chemical and Physical Properties
This compound is a monoterpenoid and a glycoside with the molecular formula C15H24O9 and a molecular weight of 348.34 g/mol .[1] Its chemical structure confers specific biological activities that are currently under investigation for various therapeutic applications.
Potential Therapeutic Applications
Current research indicates that this compound holds therapeutic promise in several areas, most notably in the treatment of neurodegenerative diseases, inflammatory conditions, and metabolic disorders.
Neuroprotective Effects in Alzheimer's Disease
A significant body of research has focused on this compound's potential in the context of Alzheimer's disease (AD). Studies have shown that this compound can mitigate cognitive impairment and reduce the accumulation of amyloid-β (Aβ) plaques in the hippocampus.[2] The neuroprotective effects of this compound are attributed to its ability to modulate neuroinflammation and apoptosis.[2][3]
Signaling Pathways in Neuroprotection
This compound's neuroprotective mechanism involves the modulation of two key signaling pathways:
-
TLR/NF-κB/NLRP3 Pathway: this compound has been shown to inhibit the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[2][3] This pathway is a critical component of the innate immune response and its dysregulation is implicated in the chronic neuroinflammation observed in AD. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby attenuating inflammatory damage to neurons.[2]
-
BCL-2/BAX/Cytochrome C/Caspase-3 Pathway: this compound also modulates the intrinsic apoptosis pathway. It has been observed to influence the expression of the B-cell lymphoma 2 (BCL-2) family of proteins, specifically decreasing the pro-apoptotic BAX and increasing the anti-apoptotic BCL-2. This shift in the BAX/BCL-2 ratio prevents the release of cytochrome C from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.[2][3]
Anti-inflammatory and Autophagy-Modulating Effects
Beyond its neuroprotective role, this compound exhibits broader anti-inflammatory and autophagy-activating properties that suggest its potential in a range of other conditions.
TFEB-Mediated Autophagy and mTOR Inhibition
This compound is an activator of autophagy through the transcription factor EB (TFEB).[3] TFEB is a master regulator of lysosomal biogenesis and autophagy. This compound promotes the nuclear translocation of TFEB, leading to the expression of autophagy-related genes. This activation of autophagy is linked to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, specifically mTORC1.[3] By inhibiting mTORC1, this compound relieves the suppression of the ULK1 complex, a key initiator of autophagy.
This mechanism of action suggests potential applications for this compound in:
-
Osteoarthritis: In models of osteoarthritis, this compound has been shown to alleviate endoplasmic reticulum (ER) stress and extracellular matrix degradation in chondrocytes by activating TFEB-mediated autophagy.[4]
-
Non-alcoholic Fatty Liver Disease (NAFLD): this compound's ability to promote autophagic flux suggests its potential to improve hepatic steatosis and lipid metabolism disorders.[3]
-
Asthma: The anti-inflammatory effects of this compound may be beneficial in managing airway inflammation associated with asthma.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound.
| Activity | Assay/Model | Result (IC50/Dosage) | Reference |
| Antiprotozoal | Trypanosoma brucei rhodesiense | 29.3–73.0 µg/mL | [2] |
| Trypanosoma b. rhodesiense | 31.8 µg/mL | [3] | |
| Trypanosoma b. rhodesiense | 7.2 µg/mL | [3] | |
| Osteoarthritis | In vivo (mouse model) | 25, 50 mg/kg, i.p., once a day for 8 weeks | [3] |
| In vitro (primary chondrocytes) | 25, 50 µM | [3] | |
| NAFLD | In vivo (mouse model) | 50 mg/kg, p.o., for 12 weeks | [3] |
| Neuroprotection | In vivo (AD mouse model) | 50, 100 mg/kg/day | [5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vivo Alzheimer's Disease Model
-
Model Induction: Alzheimer's disease-like pathology is often induced in rodents using agents like D-galactose and aluminum chloride, or through the use of transgenic models such as APP/PS1 mice.[5]
-
This compound Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 50 to 100 mg/kg/day for a specified duration.[5]
-
Behavioral Testing:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues. Parameters measured include escape latency, path length, and time spent in the target quadrant during a probe trial.[5][6][7]
-
Open-Field Test (OFT): This test evaluates locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and its movement, including total distance traveled and time spent in the center versus the periphery, is recorded.[5]
-
-
Histological Analysis:
-
Biochemical Analysis:
-
Western Blotting: This technique is used to quantify the protein expression levels of key signaling molecules in pathways like TLR/NF-κB/NLRP3 and BCL-2/BAX/Caspase-3 in hippocampal tissue.[2]
-
In Vitro Assays
-
Cell Culture: Various cell lines are used to study this compound's effects, including BV2 microglia for neuroinflammation studies and primary chondrocytes for osteoarthritis research.[2][3]
-
Treatment: Cells are treated with varying concentrations of this compound, typically in the micromolar range (e.g., 25-50 µM), often in the presence of a stressor or inflammatory stimulus like lipopolysaccharide (LPS) or tert-butyl hydroperoxide (TBHP).[3]
-
Analysis:
-
Western Blotting: Used to assess the phosphorylation status and total protein levels of key signaling proteins in pathways like mTOR and NF-κB.
-
Immunofluorescence: To visualize the subcellular localization of proteins, such as the nuclear translocation of TFEB.
-
Cell Viability Assays (e.g., MTT): To determine the cytotoxic effects of this compound at different concentrations.
-
ELISA: To quantify the levels of secreted cytokines in the cell culture medium.
-
Conclusion and Future Directions
This compound is a promising natural product with multifaceted therapeutic potential. Its demonstrated efficacy in preclinical models of Alzheimer's disease, osteoarthritis, and NAFLD, coupled with a growing understanding of its molecular mechanisms, warrants further investigation. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial for its development as a therapeutic agent.
-
Dose-Response Studies: Comprehensive in vivo dose-finding studies are needed to establish optimal therapeutic windows for different conditions.
-
Targeted Delivery: The development of novel drug delivery systems could enhance the bioavailability and target-specific action of this compound.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations for its various potential therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound. The presented data and methodologies should aid in the design of future studies aimed at translating the promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eugenol inhibits preadipocyte differentiation and lipid accumulation via upregulating ATF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
General Pharmacological Profile of Ajugol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ajugol, an iridoid glycoside found in medicinal plants such as Leonurus japonicus and Rehmannia glutinosa, has demonstrated a compelling and diverse pharmacological profile with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the core pharmacological activities of this compound, focusing on its anti-inflammatory, antioxidant, and metabolism-modulating properties. A key mechanism of action for this compound is the activation of autophagy through the TFEB-mediated pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to support further research and development efforts.
Core Pharmacological Activities
This compound exhibits a range of biological activities, with the most prominent being its anti-inflammatory, antioxidant, and autophagy-inducing effects. These properties make it a promising candidate for the investigation of treatments for various conditions, including osteoarthritis, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative diseases.[2][3]
Anti-inflammatory Activity
This compound has been shown to exert significant anti-inflammatory effects. This activity is primarily mediated through the inhibition of key inflammatory pathways, including the Toll-like receptor (TLR)/NF-κB/NLRP3 inflammasome signaling cascade. By downregulating this pathway, this compound can reduce the production of pro-inflammatory cytokines.
Autophagy Induction
This compound is a potent activator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[2] This activity is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][3] this compound promotes the nuclear translocation of TFEB by inhibiting the mTOR signaling pathway.[2] This leads to an upregulation of autophagy-related genes and an increase in autophagic flux.
Antioxidant Activity
While direct quantitative data for pure this compound's antioxidant activity is limited in the reviewed literature, extracts of plants containing this compound have demonstrated significant antioxidant potential in assays such as DPPH and ABTS. This suggests that this compound may contribute to the overall antioxidant effects of these extracts, which is relevant to its protective roles in various disease models.
Modulation of Apoptosis
This compound has been implicated in the regulation of apoptosis, particularly through the Bcl-2/Bax pathway. In the context of Alzheimer's disease models, this compound has been shown to modulate this pathway, suggesting a neuroprotective role by preventing excessive cell death.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related plant extracts. It is important to note that much of the existing research has been conducted using extracts, and further studies with purified this compound are needed to establish more precise quantitative values.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Assay | Target/Cell Line | IC50/EC50 | Reference |
| Ajuga integrifolia Methanol Extract | DPPH Radical Scavenging | - | 187 µg/mL | [3] |
| Ajuga integrifolia Methanol Extract | Anti-inflammatory (BSA denaturation) | - | 532 µg/mL | [3] |
| Ursolic Acid Derivative (UA-1) | Nitric Oxide (NO) Production | RAW 264.7 cells | 2.2 ± 0.4 µM | [4] |
| Isoliquiritigenin | NLRP3 Inflammasome Inhibition | - | 10.1 µM | [5] |
Table 2: In Vivo and In Vitro Dosages
| Compound | Model/Cell Line | Dosage/Concentration | Observed Effect | Reference |
| This compound | Mouse Model of Osteoarthritis (DMM) | 50 mg/kg (intraperitoneal injection) | Mitigated OA progression | [6] |
| This compound | Chondrocytes (in vitro) | 50 µM | Activated TFEB-mediated autophagy | [6] |
| This compound | High-Fat Diet-Induced NAFLD Mice | Not specified | Improved hepatic steatosis | [3] |
| This compound | Palmitate-Induced Hepatocytes | Not specified | Inhibited lipid accumulation | [3] |
Signaling Pathways
This compound's pharmacological effects are underpinned by its modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
TFEB-Mediated Autophagy Pathway
This compound activates autophagy by influencing the mTOR and TFEB signaling cascade. Under normal conditions, mTOR phosphorylates and inactivates TFEB in the cytoplasm. This compound inhibits mTOR, leading to the dephosphorylation and nuclear translocation of TFEB, which then promotes the expression of autophagy and lysosomal genes.
Anti-inflammatory NF-κB Pathway
This compound's anti-inflammatory effects are partly due to its inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IκB protein is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to interfere with this process, leading to reduced inflammation.
Apoptosis Regulation via Bcl-2/Bax Pathway
This compound's influence on apoptosis is linked to its modulation of the Bcl-2 family of proteins. A higher ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 promotes the release of cytochrome c from the mitochondria, leading to caspase activation and cell death. This compound is suggested to shift this balance to favor cell survival in certain pathological contexts.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation.
-
Incubate for 24 hours.
-
Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[7]
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
-
Data Analysis: Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.
Autophagy Induction Assay (Western Blot for LC3 Conversion)
-
Cell Line: Varies depending on the study (e.g., chondrocytes, hepatocytes).
-
Protocol:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[8]
TFEB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Line: Varies depending on the study.
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against TFEB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Data Analysis: Assess the localization of TFEB within the cells. An increase in the co-localization of TFEB staining with the DAPI signal indicates nuclear translocation.[1][9]
In Vivo Model of Osteoarthritis (Destabilization of the Medial Meniscus - DMM)
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Surgically transect the medial meniscotibial ligament to induce joint instability and subsequent osteoarthritis.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) or a vehicle control daily or on a specified schedule.
-
After a set period (e.g., 8 weeks), sacrifice the animals and harvest the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
-
Data Analysis: Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).
Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Protocol:
-
Administer this compound to rats via intravenous (i.v.) or oral (p.o.) routes.
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Prepare plasma samples for analysis, typically involving protein precipitation.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[2]
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) to determine the bioavailability and clearance of this compound.
Pharmacokinetics and Toxicity
Pharmacokinetics (ADME)
A study in rats using a validated LC-ESI-MS/MS method provided insights into the pharmacokinetic profile of this compound.[2] Following administration, plasma concentrations of this compound were quantified to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. The lower limit of quantification for this compound was 1 ng/mL.[2] The oral bioavailability of many iridoid glycosides is known to be low, which could be a factor to consider in the development of this compound as a therapeutic agent.[10]
Toxicity
Specific acute and subchronic toxicity studies with LD50 and NOAEL values for pure this compound are not extensively reported in the publicly available literature. General toxicological evaluations of herbal preparations containing this compound have been conducted, often following OECD guidelines.[11][12] These studies typically assess mortality, clinical signs of toxicity, body weight changes, and perform hematological and histopathological analyses. For any new therapeutic agent, a comprehensive toxicological assessment is a critical component of preclinical development.
Conclusion and Future Directions
This compound presents a multifaceted pharmacological profile with significant potential for therapeutic applications, particularly in inflammatory and metabolic diseases. Its well-defined mechanism of action, centered on the activation of TFEB-mediated autophagy, provides a strong rationale for its further investigation.
Future research should focus on:
-
Conducting comprehensive dose-response studies with purified this compound to establish precise IC50 and EC50 values for its various biological activities.
-
Performing detailed pharmacokinetic and ADME studies in different species to optimize drug delivery and formulation.
-
Undertaking thorough acute and chronic toxicity studies to establish a clear safety profile.
-
Exploring the efficacy of this compound in a broader range of preclinical disease models.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.
References
- 1. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances TFEB-mediated lysosome biogenesis and lipophagy to alleviate non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound's upregulation of TFEB-mediated autophagy alleviates endoplasmic reticulum stress in chondrocytes and retards osteoarthritis progression in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring and Measuring Autophagy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Ajugol from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugol, an iridoid glycoside, is a bioactive compound found in various medicinal plants, notably those from the Lamiaceae family, such as Leonurus japonicus (Chinese Motherwort) and species of the Ajuga genus. This document provides detailed application notes and protocols for the extraction of this compound from plant material. The methodologies outlined are based on established scientific literature and are designed to guide researchers in obtaining this compound for further study and drug development.
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and the solvent system employed. While specific comparative studies on this compound yield from a single plant source using multiple extraction techniques are limited, the following table summarizes typical parameters and expected total extract yields from Leonurus japonicus, a known source of this compound. It is important to note that the yield of pure this compound will be a fraction of the total extract yield and requires further purification and quantification.
| Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Temperature (°C) | Time | Total Extract Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 48.9% Ethanol | 1:30 | 30 | 38.2 min | 0.994 (for total mixed compounds) | [1][2][3][4][5] |
| Reflux Extraction | 95% Ethanol | 1:8 | Boiling point of solvent | 3 x 3 h | Not explicitly quantified for this compound | [6] |
| Maceration | Ethanol | 1:10 | Room Temperature | 72 h | Varies with solvent and plant material | [7] |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | 1:14 | Not specified (Medium power) | 4 min | 39.7% (for total flavonoids from a related species) | [8] |
Note: The yields presented are for the total extract or a class of compounds and not purely this compound. The final yield of isolated this compound will be significantly lower and is dependent on the initial concentration in the plant material and the efficiency of subsequent purification steps.
Experimental Protocols
The following are detailed protocols for the extraction of this compound from plant material. These methods can be adapted and optimized based on the specific plant source and available laboratory equipment.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions for the extraction of bioactive compounds from Leonurus japonicus.[1][2][3][4][5]
1. Plant Material Preparation:
-
Air-dry the aerial parts of the plant material at room temperature, shielded from direct sunlight.
-
Grind the dried material into a fine powder (approximately 40-60 mesh).
2. Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Add 300 mL of 48.9% aqueous ethanol to the flask (solid-to-solvent ratio of 1:30 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 500 W and the temperature to 30°C.
-
Sonicate for 38.2 minutes.
3. Post-Extraction Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
For exhaustive extraction, the residue can be re-extracted under the same conditions.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps.
Protocol 2: Reflux Extraction of this compound
This protocol is adapted from a method used for the extraction of compounds from Leonurus japonicus.[6]
1. Plant Material Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction Procedure:
-
Place 100 g of the powdered plant material into a 2 L round-bottom flask.
-
Add 800 mL of 95% ethanol (solid-to-solvent ratio of 1:8 g/mL).
-
Set up a reflux apparatus and bring the mixture to a boil.
-
Maintain the reflux for 3 hours.
3. Post-Extraction Processing:
-
Allow the mixture to cool to room temperature and then filter to separate the extract.
-
Repeat the reflux extraction of the solid residue two more times with fresh 95% ethanol.
-
Combine the three portions of the filtrate.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to yield the crude extract.
Protocol 3: Maceration Extraction of this compound
Maceration is a simple and conventional extraction method.
1. Plant Material Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction Procedure:
-
Place 50 g of the powdered plant material into a large, stoppered container.
-
Add 500 mL of 70% ethanol (solid-to-solvent ratio of 1:10 g/mL).
-
Seal the container and let it stand at room temperature for 72 hours, with occasional agitation.
3. Post-Extraction Processing:
-
After the maceration period, strain the mixture to separate the liquid extract.
-
Press the solid residue (marc) to recover the remaining occluded solution.
-
Combine the liquid extracts and clarify by filtration.
-
Concentrate the solvent using a rotary evaporator to obtain the crude extract.
Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This analytical protocol can be used to quantify the this compound content in the crude extracts obtained from the methods described above.
1. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve a known weight of the crude plant extract in methanol to a final concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-30 min, 30-50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
The this compound yield can then be expressed as a percentage of the initial dry plant material weight.
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant material.
Caption: General workflow for the extraction and analysis of this compound.
Logical Relationship of Extraction Parameters
The following diagram illustrates the key parameters influencing the efficiency of this compound extraction.
Caption: Key parameters affecting the yield of this compound extraction.
References
- 1. Simultaneous optimization of ultrasonic-assisted extraction of antioxidant and anticoagulation activities of compounds from Leonurus japonicus Houtt. by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous optimization of ultrasonic-assisted extraction of antioxidant and anticoagulation activities of compounds from Leonurus japonicus Houtt. by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New sesquineolignan glycoside isomers from the aerial parts of <i>Leonurus japonicus</i> and their absolute configurations - Arabian Journal of Chemistry [arabjchem.org]
- 7. Sesquiterpenoids from the Herb of Leonurus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: Isolation and Purification of Ajugol via Chromatographic Techniques
Introduction
Ajugol is a naturally occurring iridoid glycoside that has been identified in several plant species, including those from the Ajuga, Rehmannia, and Leonurus genera.[1][2] Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, making them of significant interest to researchers in natural product chemistry and drug development. This compound, in particular, has been noted as an autophagy activator with anti-inflammatory effects, showing potential for research in conditions like asthma and osteoarthritis.[3] The isolation of this compound in high purity is essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This document provides detailed protocols for the extraction and chromatographic purification of this compound from plant sources.
Experimental Workflow for this compound Isolation
The overall process for isolating this compound involves the initial extraction from plant material, followed by a multi-step chromatographic purification to achieve high purity.
Caption: Workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general method for the extraction of iridoid glycosides from plant tissue.
-
Plant Material Preparation:
-
Collect fresh aerial parts or roots of a known this compound-containing plant (e.g., Ajuga remota).
-
Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol or 95% ethanol (1:10 w/v ratio) at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
-
Protocol 2: Initial Purification by Column Chromatography
This step serves to fractionate the crude extract and remove non-polar compounds like chlorophylls and lipids.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a minimal amount of methanol, adding the silica, and drying it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a stepwise or gradient solvent system of increasing polarity. A typical system starts with 100% chloroform and gradually introduces methanol (e.g., Chloroform:Methanol from 99:1 to 80:20 v/v).
-
Collect fractions of a fixed volume (e.g., 50-100 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar profile and contain the target compound (this compound).
-
Concentrate the combined this compound-rich fractions to obtain a semi-purified extract.
-
Protocol 3: Final Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is employed for the final purification of this compound to a high degree of purity.[4][5]
-
Instrumentation:
-
A preparative HPLC system equipped with a UV detector and a fraction collector.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 20 mm, 5 µm particle size) is commonly used for iridoid glycosides.
-
Mobile Phase: A gradient of methanol and water (often with a small amount of acid like 0.1% phosphoric acid to improve peak shape).
-
Gradient Program: A typical gradient might be: 0-30 min, 10-40% methanol in water.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at a wavelength of 210-240 nm.[6]
-
Injection Volume: Dissolve the this compound-rich fraction in the initial mobile phase and inject a suitable volume onto the column.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound based on its retention time.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.
-
Protocol 4: Alternative Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[7][8] It is highly effective for separating polar compounds like iridoid glycosides.[6]
-
Solvent System Selection:
-
The choice of the two-phase solvent system is critical. A common system for iridoid glycosides is composed of dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v).[6]
-
Prepare the solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
-
HSCCC Operation:
-
Fill the HSCCC column entirely with the stationary phase (typically the upper phase).
-
Rotate the column at a specific speed (e.g., 800-1000 rpm) and pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.
-
Dissolve the this compound-rich fraction in a small volume of the biphasic solvent system and inject it into the column.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase at a constant flow rate (e.g., 2-3 mL/min).
-
Collect fractions continuously and monitor them by TLC or analytical HPLC.
-
-
Post-HSCCC Processing:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvents to yield the purified compound. The purity can be confirmed by analytical HPLC and structural identity by NMR and MS.[6]
-
Data Presentation
The following table summarizes representative data for the purification of iridoid glycosides using a multi-step chromatographic approach. While specific values for this compound may vary, this provides an expected range for yield and purity.
| Purification Step | Sample Loaded (mg) | Compound Obtained (mg) | Purity (%) |
| Crude Extract | 5000 | - | ~5-10% |
| Silica Column Fraction | 1000 | 250 | ~40-50% |
| Preparative HPLC | 250 | 95 | >95% |
| HSCCC (from crude)[6] | 100 | 10.2 (Loganin) | 94.2% |
| HSCCC (from crude)[6] | 100 | 13.1 (Morroniside) | 96.3% |
References
- 1. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Standard) | Protein Forest [proteinforest.com]
- 4. Preparation of five high-purity iridoid glycosides from Gardenia jasminoides Eills by molecularly imprinted solid-phase extraction integrated with preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-speed counter-current chromatography assisted preparative isolation of bioactive compounds from stem bark of Juglans mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Ajugol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugol, an iridoid glycoside found in plants of the Ajuga genus, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the quantitative analysis of such phytochemicals.[1][2] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise, suitable for routine analysis in a laboratory setting.
Principle of the Method
This method employs RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution using a mixture of acidified water and an organic solvent (methanol or acetonitrile) is utilized to achieve optimal separation and peak resolution. Detection is performed using a UV-Vis detector, as iridoid glycosides typically exhibit UV absorbance.[3]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade, filtered and degassed)
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water (v/v).[1]
-
Mobile Phase B: Methanol.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[2]
Sample Preparation (from Plant Material)
-
Dry the plant material (e.g., leaves of Ajuga species) at 40°C to a constant weight and grind it into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a suitable flask.
-
Add 20 mL of 70% methanol (v/v) to the flask.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. For exhaustive extraction, the process can be repeated two more times, and the supernatants combined.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient Program | 0-5 min: 10% B5-20 min: 10-50% B (linear gradient)20-25 min: 50-90% B (linear gradient)25-30 min: 90% B (isocratic)30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or λmax of this compound) |
| Injection Volume | 10 µL |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | Intra-day: ≤ 2%Inter-day: ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | The peak of this compound should be well-resolved from other components in the sample matrix. |
| Robustness | Insensitive to minor variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert experimental data] |
| 5 | [Insert experimental data] |
| 10 | [Insert experimental data] |
| 25 | [Insert experimental data] |
| 50 | [Insert experimental data] |
| 100 | [Insert experimental data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | ≥ 0.999 |
Table 2: Accuracy and Precision Data for this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD%, n=6) | Inter-day Precision (RSD%, n=6) |
| Low QC | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| Mid QC | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
| High QC | [Insert data] | [Insert data] | [Insert data] | [Insert data] |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | [Insert data] |
| Theoretical Plates (N) | N > 2000 | [Insert data] |
| Resolution (Rs) | Rs > 2 (between this compound and nearest eluting peak) | [Insert data] |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in various samples, including plant extracts. The detailed protocol for sample preparation, chromatographic conditions, and method validation ensures that the results obtained are accurate and reproducible. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis—Isolation of Iridoids and Phenylethanoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for LC-MS/MS Analysis of Ajugol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugol, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. To facilitate research and development of this compound-based therapeutics, robust and reliable analytical methods for its quantification in biological matrices are essential. This document provides a detailed application note and protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
This section details the methodologies for sample preparation, preparation of calibration standards and quality control samples, and the instrumental analysis of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from biological matrices like plasma and serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Methanol (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., Picroside-II in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
Procedure:
-
Thaw frozen biological samples on ice.
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the sample.
-
Add 400 µL of ice-cold methanol to the sample to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control (QC) Samples
Materials:
-
This compound reference standard
-
Internal Standard (IS)
-
Blank biological matrix (e.g., drug-free plasma)
-
Methanol (LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (optional, for initial stock solution)
Procedure:
-
Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO. Prepare a separate stock solution for the internal standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a suitable solvent.
-
Calibration Standards: Spike the blank biological matrix with the appropriate working standard solutions to create a calibration curve with a series of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the blank biological matrix with the corresponding working standard solutions.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization may be required for specific instruments and applications.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Energy: To be optimized for this compound and the internal standard.
-
Data Presentation
The following table summarizes the quantitative data from a validated LC-MS/MS method for the simultaneous analysis of this compound, Aucubin, and Catalpol in rat biological samples.[1]
| Parameter | This compound |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Precision (RSD%) | Intra-day: < 10%, Inter-day: < 12% |
| Accuracy (RE%) | Within ±15% |
| Recovery (%) | > 85% |
| Matrix Effect | Within acceptable limits |
Visualizations
Experimental Workflow
References
Protocol for In Vitro Anti-inflammatory Assay of Ajugol
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Ajugol, an iridoid glycoside found in various plants of the Ajuga genus, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed protocol for conducting in vitro assays to evaluate the anti-inflammatory activity of this compound. The primary focus is on assessing its ability to modulate key inflammatory mediators and signaling pathways in a cellular context. The protocols outlined below are based on established methodologies for in vitro anti-inflammatory screening and can be adapted for specific research needs.
Inflammation is a complex biological response involving the activation of immune cells and the release of various pro-inflammatory mediators. Key players in this process include nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This protocol will guide the user through the assessment of this compound's effect on these critical components of the inflammatory response.
Data Presentation
The following tables summarize the expected quantitative data for the anti-inflammatory activity of this compound and related extracts. It is important to note that specific IC50 values for pure this compound are not extensively reported in the public domain, and the data for extracts will vary depending on the extraction method and plant species.
Table 1: Inhibitory Activity of Ajuga Extracts on Inflammatory Markers
| Extract Source | Inflammatory Marker | Inhibition/Effect | IC50 Value / % Inhibition | Reference |
| Ajuga integrifolia (Methanol Extract) | Protein Denaturation | Inhibition | IC50: 532 µg/mL | [3] |
| Ajuga integrifolia (Ethanol Extract) | 5-LOX | Inhibition | IC50: 52.99 µg/mL | [4] |
| COX-1 | Inhibition | IC50: 66.00 µg/mL | [4] | |
| COX-2 | Inhibition | IC50: 71.62 µg/mL | [4] | |
| Ajuga iva (Ethanol Extract) | Nitric Oxide (NO) | 77% inhibition at 1 mg/mL | - | [5] |
| TNF-α | 32% decrease | - | [5] | |
| IL-6 | 72.72% decrease | - | [5] | |
| Ajuga decumbens Callus Extract | Nitric Oxide (NO) | Reduction | Concentration-dependent | [1] |
| IL-1β, IL-6, TNF-α | Reduction | Concentration-dependent | [1] |
Table 2: Effect of Ajuga decumbens Callus Extract on Protein Expression and Phosphorylation
| Protein | Effect | Observation | Reference |
| iNOS | Suppression of expression | Concentration-dependent | [1] |
| COX-2 | Suppression of expression | Concentration-dependent | [1] |
| ERK | Inhibition of phosphorylation | Concentration-dependent | [1] |
| JNK | Inhibition of phosphorylation | Concentration-dependent | [1] |
| p38 | Inhibition of phosphorylation | Concentration-dependent | [1] |
Experimental Protocols
Cell Culture and Maintenance
A murine macrophage cell line, such as RAW 264.7, is recommended for these assays as they are widely used models for in vitro inflammation studies.[6]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with the anti-inflammatory assays.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.
-
Western Blot Analysis for Signaling Proteins
This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, iNOS, COX-2, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound.
Caption: this compound's Putative Anti-inflammatory Signaling Pathways.
References
- 1. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Investigating the Neuroprotective Effects of Ajugol in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the neuroprotective properties of Ajugol, an iridoid glycoside, in in-vitro cell culture models. The protocols outlined herein are designed to assess this compound's efficacy in mitigating neuronal cell death, a critical aspect in the discovery and development of novel therapeutics for neurodegenerative diseases.
Introduction
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. This compound has emerged as a promising natural compound with potential neuroprotective activities. Studies have indicated that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Specifically, this compound has been shown to influence the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB)/NLRP3 inflammasome pathway and the BCL-2/BAX/cytochrome C/caspase-3 apoptotic pathway. By inhibiting pro-inflammatory and pro-apoptotic cascades, this compound may offer a viable strategy to protect neurons from various insults.
This document details the experimental design, protocols, and data interpretation for evaluating the neuroprotective effects of this compound in neuronal and microglial cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data derived from key experiments to assess the neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability in an In-Vitro Model of Neurotoxicity
| This compound Concentration (µM) | Neurotoxic Insult | Cell Viability (%) | Standard Deviation |
| 0 (Control) | No | 100 | ± 4.5 |
| 0 | Yes | 52 | ± 3.8 |
| 5 | Yes | 65 | ± 4.1 |
| 10 | Yes | 78 | ± 3.5 |
| 25 | Yes | 89 | ± 2.9 |
| 50 | Yes | 95 | ± 2.5 |
| 100 | Yes | 93 | ± 3.1 |
| 150 | Yes | 91 | ± 3.3 |
| 200 | Yes | 88 | ± 3.6 |
Table 2: Modulation of Apoptotic Protein Expression by this compound
| This compound Concentration (µM) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Bax/Bcl-2 Ratio |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 0 (Neurotoxin) | 0.4 | 2.5 | 6.25 |
| 10 | 0.7 | 1.8 | 2.57 |
| 25 | 0.9 | 1.2 | 1.33 |
| 50 | 1.1 | 0.9 | 0.82 |
Table 3: Effect of this compound on Caspase-3 Activity
| This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Neurotoxin) |
| 0 (Neurotoxin) | 5.2 |
| 10 | 3.1 |
| 25 | 1.8 |
| 50 | 1.1 |
Table 4: Inhibition of Pro-inflammatory Cytokine Release by this compound in BV-2 Microglia
| This compound Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| 0 (Control) | 25 | 15 |
| 0 (LPS) | 350 | 280 |
| 10 | 210 | 170 |
| 25 | 120 | 95 |
| 50 | 60 | 45 |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of neuroprotection.
Experimental Workflow
Caption: Workflow for in-vitro neuroprotection studies.
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A common model for neuronal studies. Differentiate cells to a neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days in low serum media.
-
BV-2 (Murine Microglia): Used to study neuroinflammation.
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain at 37°C in a humidified atmosphere with 5% CO2.
Induction of Neurotoxicity:
-
For SH-SY5Y cells: After differentiation, expose cells to a neurotoxic agent such as Amyloid-beta (Aβ) peptides (e.g., 10 µM Aβ25-35) or glutamate (e.g., 5 mM) for 24 hours to induce neuronal damage.
-
For BV-2 cells: Stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50, 100, 150, 200 µM) for a specified period (e.g., 2-24 hours) before or concurrently with the neurotoxic insult.
Cell Viability Assays
a. MTT Assay
-
Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
After treatment, add MTT solution (0.5 mg/mL final concentration) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
b. Lactate Dehydrogenase (LDH) Assay
-
Principle: Measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
-
Western Blot Analysis for Apoptotic Proteins
-
Principle: To quantify the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
-
Protocol:
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Caspase-3 Activity Assay
-
Principle: Measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic or colorimetric substrate.
-
Protocol:
-
Lyse the treated cells.
-
Use a commercial caspase-3 activity assay kit and follow the manufacturer's instructions.
-
Incubate the cell lysate with the provided caspase-3 substrate.
-
Measure the fluorescence (e.g., excitation/emission ~400/505 nm) or absorbance using a microplate reader.
-
Express the results as fold change relative to the control group.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
-
Principle: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture medium.
-
Protocol:
-
Collect the cell culture supernatant from treated BV-2 cells.
-
Use commercial ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's protocol for the assay.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
-
By following these detailed protocols, researchers can systematically evaluate the neuroprotective potential of this compound and elucidate its mechanisms of action in relevant in-vitro models of neurodegeneration.
Application Notes and Protocols: Ajugol as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ajugol, an iridoid glycoside, is a significant bioactive compound found in various medicinal plants, including those from the Leonurus and Rehmannia genera. Its notable biological activities, such as anti-inflammatory effects and the activation of autophagy, make it a compound of interest in phytochemical and pharmacological research. As a reference standard, this compound is crucial for the accurate identification and quantification of this analyte in plant extracts, herbal formulations, and other complex matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques, ensuring reliable and reproducible results for quality control and research purposes.
Chemical and Physical Properties of this compound
A solid understanding of the chemical and physical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₉ |
| Molecular Weight | 348.35 g/mol |
| Appearance | Powder |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in methanol, ethanol, and water. |
| Storage Conditions | Store at 2-8°C in a dry, dark place. |
| Stability | This compound is stable under recommended storage conditions. However, it is advisable to prepare solutions fresh for analysis to avoid degradation.[1] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is a critical first step in quantitative analysis. The following protocol outlines the preparation of a stock and working standard solutions of this compound.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Ultrasonic bath
Protocol for Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
Protocol for Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for constructing a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound in plant extracts. This method is adapted from established procedures for the analysis of iridoid glycosides in Rehmanniae Radix.[2][3][4]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV or PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient Elution | 0-10 min: 5-15% A; 10-25 min: 15-30% A; 25-30 min: 30-50% A |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 210 nm |
Sample Preparation (from Leonurus japonicus):
-
Weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Method Validation Parameters (Illustrative):
| Parameter | Typical Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
High-Performance Thin-Layer Chromatography (HPTLC) Method for Quantification
HPTLC offers a high-throughput and cost-effective method for the quantification of phytochemicals. This protocol provides a general framework for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v) |
| Application | Apply samples and standards as 8 mm bands |
| Development | Develop in a twin-trough chamber saturated for 20 minutes |
| Densitometric Scanning | 210 nm in absorbance-reflectance mode |
Sample and Standard Preparation:
-
Sample: Prepare a concentrated extract (e.g., 10 mg/mL) in methanol.
-
Standard: Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).
Method Validation Parameters (Illustrative):
| Parameter | Typical Range/Value |
| Linearity Range | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | ≥ 0.998 |
| LOD | 20 ng/spot |
| LOQ | 60 ng/spot |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended. This protocol is based on general methods for iridoid glycoside analysis.[5][6]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | UPLC or HPLC coupled to a tandem mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Elution | Optimized for separation of target analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Transitions | Monitor specific parent-to-daughter ion transitions for this compound |
Illustrative MS/MS Parameters for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ or [M+HCOO]⁻ | Specific fragments | To be optimized |
Sample Preparation: Follow the same sample preparation protocol as for HPLC analysis, ensuring the final extract is free of particulate matter.
Biological Activity and Signaling Pathway
This compound has been shown to be an activator of autophagy through the TFEB-mediated pathway.[5] It exerts its effect by inhibiting the mTORC1 signaling complex, which is a negative regulator of TFEB.[5] The inactivation of mTORC1 allows for the dephosphorylation and subsequent nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. “Quantity-effect” research strategy for comparison of antioxidant activity and quality of Rehmanniae Radix and Rehmannia Radix Praeparata by on-line HPLC-UV-ABTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Synthetic Strategies for Ajugol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of Ajugol and its derivatives, a class of iridoid glycosides, presents both a challenge and an opportunity in the quest for novel therapeutic agents. This document provides an overview of synthetic techniques, detailed experimental protocols, and quantitative data to facilitate the laboratory preparation of these complex natural products.
Iridoid glycosides, including this compound, are a diverse family of monoterpenoids characterized by a cyclopentanopyran ring system. They have garnered significant interest due to their wide range of biological activities. The intricate stereochemistry and functional group array of this compound and its analogues necessitate sophisticated synthetic strategies. This guide outlines key methodologies and provides practical protocols for their synthesis.
Key Synthetic Approaches
The total synthesis of this compound and its derivatives typically involves two main stages: the construction of the iridoid aglycone core and the subsequent glycosylation. Stereocontrol is a critical aspect throughout the synthesis.
1. Construction of the Iridoid Aglycone:
The core structure of this compound can be assembled through various strategies, often employing cycloaddition reactions, intramolecular cyclizations, and strategic functional group manipulations. Common starting materials include chiral pool synthons or readily available prochiral compounds. Key reactions in the construction of the iridoid skeleton include:
-
Diels-Alder Reaction: This powerful cycloaddition is often utilized to establish the bicyclic core with a high degree of stereocontrol.
-
Intramolecular Michael Addition: This strategy can be employed to form the cyclopentane ring of the iridoid structure.
-
Radical Cyclization: Tin-mediated or other radical cyclization methods can be effective for the formation of the five-membered ring.
2. Glycosylation:
Once the aglycone is synthesized, the introduction of the glucose moiety is a crucial step. The stereoselective formation of the β-glycosidic linkage is paramount. Several glycosylation methods can be employed, with the choice depending on the specific substrate and desired outcome. Common methods include:
-
Schmidt Glycosylation: This method utilizes a trichloroacetimidate donor and a Lewis acid promoter, such as TMSOTf, to achieve efficient glycosylation.
-
Koenigs-Knorr Reaction: This classical method involves the use of a glycosyl halide and a heavy metal salt promoter.
-
Other Glycosylation Methods: Other techniques, such as using glycosyl sulfoxides or phosphates as donors, can also be effective.
Experimental Protocols
The following protocols are generalized procedures for key steps in the synthesis of this compound derivatives and should be adapted and optimized for specific target molecules.
Protocol 1: Stereoselective Diels-Alder Cycloaddition for Iridoid Core Synthesis
This protocol describes a general procedure for the construction of a bicyclic intermediate, a key step in many iridoid syntheses.
Materials:
-
Chiral diene (1.0 eq)
-
Dienophile (1.2 eq)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral diene in anhydrous DCM at -78 °C under an argon atmosphere, add the Lewis acid catalyst.
-
Stir the mixture for 15 minutes, then add the dienophile dropwise.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The desired bicyclic adduct should be obtained with high diastereoselectivity. The yield will vary depending on the specific substrates used.
Protocol 2: Schmidt Glycosylation for the Introduction of the Glucose Moiety
This protocol outlines a general procedure for the glycosylation of an iridoid aglycone with a glucose donor.
Materials:
-
Iridoid aglycone (1.0 eq)
-
Glycosyl trichloroacetimidate donor (1.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the iridoid aglycone and the glycosyl trichloroacetimidate donor in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -40 °C.
-
Add TMSOTf dropwise to the stirred solution.
-
Stir the reaction at -40 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome:
The desired β-glycoside should be the major product. Yields are typically moderate to good.
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric ratios for key synthetic steps in the synthesis of iridoid glycosides, based on literature precedents for related compounds.
| Step | Reaction Type | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Iridoid Core Synthesis | Diels-Alder Cycloaddition | 60 - 85 | >10:1 |
| Intramolecular Michael Addition | 50 - 70 | Variable | |
| Glycosylation | Schmidt Glycosylation | 55 - 75 | >10:1 (β:α) |
| Koenigs-Knorr Reaction | 40 - 60 | Variable |
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic logic and workflows.
In Vivo Experimental Design for Ajugol Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajugol, an iridoid glycoside found in traditional medicinal plants such as Leonurus japonicus, has demonstrated notable biological activities, including anti-inflammatory effects and the activation of autophagy.[1] As an activator of Transcription Factor EB (TFEB), this compound promotes lysosomal biogenesis and autophagy, suggesting its therapeutic potential in a range of disorders, including inflammatory conditions, non-alcoholic fatty liver disease (NAFLD), and osteoarthritis.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models to investigate its anti-inflammatory, analgesic, and metabolic effects. The following sections offer step-by-step experimental designs, data presentation guidelines, and visualizations of workflows and signaling pathways.
Pre-formulation and Vehicle Selection
Prior to in vivo administration, the solubility of this compound must be determined to select an appropriate vehicle. A preliminary solubility test in common vehicles is recommended.
Protocol: Solubility Assessment
-
Materials : this compound powder, Phosphate-buffered saline (PBS), 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 5% (v/v) Dimethyl sulfoxide (DMSO) in saline, Corn oil.
-
Procedure :
-
Prepare saturated solutions of this compound in each vehicle.
-
Incubate at room temperature with agitation for 24 hours.
-
Centrifuge to pellet undissolved compound.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Selection : Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration. For oral administration, 0.5% CMC is often a suitable choice for compounds with low water solubility.
Pharmacokinetic Profile (Optional but Recommended)
A preliminary pharmacokinetic study can inform dose selection and sampling time points for efficacy studies.
Protocol: Single-Dose Pharmacokinetics in Rats
-
Animals : Male Sprague-Dawley rats (200-250 g).
-
Administration : Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Blood Sampling : Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Analysis : Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis : Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Study 1: Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-established method for evaluating acute inflammation.[2][3][4]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals : Male Wistar rats (180-220 g).
-
Acclimation : House animals in standard conditions for at least one week before the experiment.
-
Grouping and Dosing :
-
Randomly divide animals into experimental groups (n=6-8 per group).
-
Administer this compound orally at three dose levels (e.g., 25, 50, and 100 mg/kg).
-
Include a vehicle control group (e.g., 0.5% CMC) and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Induction of Inflammation : 60 minutes after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[2][3]
-
Measurement of Paw Edema :
-
Data Analysis :
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.68 ± 0.04 | 20.0 |
| This compound | 50 | 0.45 ± 0.03** | 47.1 |
| This compound | 100 | 0.32 ± 0.02 | 62.4 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Experimental Workflow: Anti-inflammatory Study
Caption: Workflow for the carrageenan-induced paw edema model.
Study 2: Evaluation of Analgesic Activity
To assess both peripheral and central analgesic effects, the acetic acid-induced writhing test and the hot plate test are recommended.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model evaluates the efficacy of analgesics against visceral pain induced by a chemical irritant.[6][7][8]
Protocol: Acetic Acid-Induced Writhing in Mice
-
Animals : Male Swiss albino mice (20-25 g).
-
Acclimation and Grouping : As described for the anti-inflammatory study.
-
Dosing : Administer this compound (25, 50, 100 mg/kg, p.o.), vehicle, or a positive control (e.g., Aspirin, 100 mg/kg, p.o.).
-
Induction of Writhing : 30 minutes after oral administration, inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally.[9]
-
Observation : Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.[6]
-
Data Analysis : Calculate the percentage of protection against writhing for each group compared to the vehicle control. Analyze data using one-way ANOVA followed by Dunnett's test.
Hot Plate Test (Central Analgesia)
This method assesses the response to thermal pain and is effective for evaluating centrally acting analgesics.[10][11][12]
Protocol: Hot Plate Test in Mice
-
Animals : Male Swiss albino mice (20-25 g).
-
Acclimation and Grouping : As described previously.
-
Dosing : Administer this compound (25, 50, 100 mg/kg, p.o.), vehicle, or a positive control (e.g., Morphine, 5 mg/kg, s.c.).
-
Testing :
-
Place each mouse on a hot plate maintained at a constant temperature (55 ± 0.5°C).[13]
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[10]
-
Measure the reaction time at 30, 60, 90, and 120 minutes post-drug administration.
-
-
Data Analysis : Analyze the increase in latency time at each time point using two-way ANOVA with repeated measures.
Data Presentation: Analgesic Effects of this compound
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Protection | Mean Hot Plate Latency (s) at 60 min (± SEM) |
| Vehicle Control | - | 45.2 ± 3.1 | - | 8.5 ± 0.7 |
| This compound | 25 | 33.1 ± 2.5 | 26.8 | 11.2 ± 0.9 |
| This compound | 50 | 22.5 ± 2.1 | 50.2 | 15.8 ± 1.2 |
| This compound | 100 | 15.8 ± 1.9 | 65.0 | 19.4 ± 1.5 |
| Aspirin | 100 | 12.4 ± 1.5 | 72.6 | N/A |
| Morphine | 5 | N/A | N/A | 25.1 ± 1.8 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Study 3: Evaluation of Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)
Given this compound's role as an autophagy activator, its potential to mitigate metabolic disorders like NAFLD can be investigated using a diet-induced rodent model.[1][14][15]
Protocol: High-Fat Diet-Induced NAFLD in Mice
-
Animals : Male C57BL/6J mice (6-8 weeks old).
-
Diet and Induction :
-
Grouping and Treatment :
-
After the induction period, divide the HFD-fed mice into groups (n=8-10 per group).
-
Administer this compound (e.g., 50 and 100 mg/kg, p.o.) or vehicle daily for 4-6 weeks.
-
Include a group of chow-fed mice as a healthy control.
-
-
Monitoring : Monitor body weight and food intake weekly.
-
Terminal Procedures :
-
At the end of the treatment period, collect blood for biochemical analysis (ALT, AST, triglycerides, cholesterol).
-
Harvest liver tissue for weight measurement, histological analysis (H&E and Oil Red O staining), and molecular analysis.
-
-
Molecular Analysis :
-
Western Blot : Assess the expression of proteins related to autophagy (LC3-II/I ratio, p62), TFEB, and lipogenesis (SREBP-1c).
-
qRT-PCR : Analyze the gene expression of inflammatory markers (TNF-α, IL-6) and fibrotic markers (TGF-β, α-SMA).
-
Data Presentation: Effects of this compound on NAFLD Markers
| Group | Diet | Treatment (mg/kg) | Body Weight (g) | Liver Weight (g) | Serum ALT (U/L) | Hepatic Triglycerides (mg/g) |
| Control | Chow | Vehicle | 25.1 ± 1.2 | 1.1 ± 0.1 | 35.4 ± 4.2 | 15.2 ± 2.1 |
| HFD | HFD | Vehicle | 42.5 ± 2.5 | 2.8 ± 0.3 | 150.8 ± 15.1 | 85.6 ± 9.8 |
| This compound | HFD | 50 | 38.1 ± 2.1 | 2.1 ± 0.2 | 98.2 ± 10.5 | 55.4 ± 6.7* |
| This compound | HFD | 100 | 35.5 ± 1.9 | 1.8 ± 0.2 | 75.6 ± 8.9*** | 38.9 ± 5.1 |
| *p<0.05, **p<0.01, ***p<0.001 vs. HFD + Vehicle |
Experimental Workflow: NAFLD Study
References
- 1. Rodent models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Hot plate test [panlab.com]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. Rodent Models of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rodent Models of Nonalcoholic Fatty Liver Disease/Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Ajugol Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for effectively dissolving Ajugol for use in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments? this compound is an iridoid glycoside, a type of natural compound with recognized anti-inflammatory and other biological properties.[1][2] Like many bioactive compounds, its complex structure, containing both hydrophilic (sugar moiety) and lipophilic (aglycone backbone) parts, can lead to limited solubility in purely aqueous solutions like cell culture media. Achieving a sufficiently high and stable concentration is crucial for obtaining accurate and reproducible results in cell-based assays.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound? Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for preparing initial high-concentration stock solutions of this compound.[1] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[3][4] Commercial suppliers often provide this compound pre-dissolved in DMSO, indicating its effectiveness.[1]
Q3: My this compound dissolved in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and what can I do? This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The sudden change in solvent polarity causes the compound to precipitate. To prevent this, you can try:
-
Lowering the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your medium.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Stirring/Vortexing during dilution: Add the this compound stock solution dropwise into the aqueous medium while continuously stirring or vortexing to promote rapid mixing and dispersion.
-
Using a co-solvent system: Incorporate a less toxic, water-miscible co-solvent in your final medium if your experimental design allows.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays? The cytotoxicity of DMSO varies significantly between different cell lines. As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1%. It is critical to perform a "vehicle control" experiment, where you treat cells with the same final concentration of DMSO (without this compound) to ensure that the observed effects are from the compound itself and not the solvent.
Q5: Are there any alternatives to DMSO for improving the aqueous solubility of this compound? Yes. If DMSO is not suitable for your experiment due to toxicity or other concerns, two effective alternative strategies are:
-
Co-solvents: Using mixtures of solvents can improve solubility.[6] For example, a combination of ethanol, propylene glycol, or polyethylene glycol (PEG) with water can be effective.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an "inclusion complex" that is water-soluble.[7][8] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used and have low toxicity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in my aqueous buffer or cell culture medium. | Low intrinsic aqueous solubility of this compound. | Primary Action: Do not attempt to dissolve the bulk powder directly in aqueous media. Prepare a concentrated stock solution in 100% DMSO first. See Protocol 1 . |
| My this compound/DMSO stock solution appears cloudy or has visible particles. | The concentration is too high, exceeding the solubility limit even in DMSO, or the compound may have absorbed moisture. | Action: Gently warm the solution in a 37°C water bath and vortex thoroughly. If cloudiness persists, centrifuge the solution and use the clear supernatant, acknowledging the concentration will be lower than calculated. For future preparations, use a lower concentration. |
| A precipitate forms immediately upon diluting the DMSO stock into my final aqueous medium. | The compound is "crashing out" due to a rapid polarity shift. The final concentration is above this compound's aqueous solubility limit. | Step 1: Add the DMSO stock to your medium very slowly while vortexing. Step 2: If precipitation still occurs, reduce the final concentration of this compound. Step 3: If a higher concentration is essential, consider using a co-solvent or cyclodextrin-based approach. See Protocol 2 and Protocol 3 . |
| I am observing cytotoxicity or unexpected biological effects in my experiment. | The concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line. | Action: Run a vehicle control experiment (cells + solvent only) at the exact same concentration used in your treatment group. If the vehicle control shows toxicity, you must reduce the final solvent concentration in all experimental groups. This may require preparing a more concentrated initial stock solution. |
Data Presentation: this compound Solubility Characteristics
This table summarizes the suitability of various solvents for dissolving this compound based on its chemical properties as an iridoid glycoside and established laboratory practices.
| Solvent / System | Solubility Rating | Recommended Use | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | High | Primary solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[1] | Highly effective but can be toxic to cells at final concentrations >0.5%.[3] Always run a vehicle control. |
| Ethanol / Methanol | Moderate | Can be used for stock solutions, but may be less effective than DMSO. Often used in co-solvent systems.[9] | Methanol is generally a better solvent for iridoid glycosides than ethanol.[9] Both can be cytotoxic. |
| Water / PBS | Low | Not recommended for initial dissolution or for preparing high-concentration stocks. | This compound has some aqueous solubility, but it is generally insufficient for most in vitro stock requirements. |
| Co-solvent Systems (e.g., Ethanol/Water, PEG/Water) | Moderate to High | Useful for intermediate dilutions or final formulations to prevent precipitation.[5][6] | The ratio of co-solvent to water must be optimized. Cytotoxicity of the co-solvent must be evaluated. |
| Aqueous Cyclodextrin Solution (e.g., HP-β-CD) | High (as a complex) | Excellent for creating stable, water-soluble formulations of this compound, especially when DMSO must be avoided.[7][10] | Requires an additional preparation step to form the inclusion complex. See Protocol 3 . |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
Example (for 5 mg this compound, MW: 348.35 g/mol , desired stock: 20 mM):
-
Volume (L) = 0.005 g / (348.35 g/mol x 0.020 mol/L) = 0.000717 L = 717 µL
-
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube. Vortex vigorously for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Verification: Ensure the solution is clear and free of any visible particles before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11][12]
Protocol 2: Using a Co-solvent System to Prepare a Working Solution
This protocol is for when direct dilution of a DMSO stock causes precipitation.
-
Prepare Stock: First, prepare a high-concentration this compound stock in DMSO (e.g., 100 mM) as described in Protocol 1 .
-
Intermediate Dilution: Create an intermediate dilution of the this compound stock in a suitable co-solvent like ethanol or propylene glycol. For example, dilute the 100 mM DMSO stock 1:10 in ethanol to get a 10 mM solution.
-
Final Dilution: Slowly add the intermediate solution (this compound in DMSO/ethanol) to your final cell culture medium while vortexing. This gradual reduction in solvent polarity can help prevent precipitation.
-
Control: Remember to create a vehicle control that contains the same final concentrations of both DMSO and the co-solvent.
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates a water-soluble inclusion complex.[6][10]
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in sterile, purified water. Warm to 40-50°C and stir until fully dissolved.
-
Add this compound: Add this compound powder directly to the warm HP-β-CD solution. The molar ratio of this compound to HP-β-CD is typically between 1:1 and 1:5. This needs to be optimized.
-
Complexation: Vigorously stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 12-24 hours, protected from light.
-
Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.
-
Final Solution: Carefully collect the clear supernatant. This is your aqueous stock solution of the this compound:HP-β-CD complex.
-
Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C for short-term use or aliquot and freeze at -20°C.
Mandatory Visualizations
Caption: this compound Solubility Troubleshooting Workflow.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Ajugol stability in different solvents and pH conditions
Technical Support Center: Stability of Ajugol
Welcome to the technical support center for this compound stability. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of this compound in various solvents and under different pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that can affect the stability of this compound in a solution?
A1: The stability of this compound, like many phytochemicals, can be influenced by several factors.[1][2] Key factors include pH, the type of solvent used, temperature, light exposure, and the presence of oxidizing agents.[2][3] Understanding how these factors interact is crucial for designing stable formulations and ensuring the accuracy of experimental results.
Q2: How can I determine the shelf-life of my this compound solution?
A2: The shelf-life, often defined as the time it takes for 90% of the initial concentration to remain, can be determined through a stability study.[2] This involves storing the this compound solution under controlled conditions (e.g., specific temperature and humidity) and monitoring its concentration at regular intervals using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[4][5]
Solvent Selection
Q3: In which common organic solvents is a nonpolar compound like this compound expected to be soluble?
A3: Based on general principles of solubility for nonpolar compounds, this compound is likely to be soluble in aromatic hydrocarbons such as toluene and benzene, ethers like tetrahydrofuran (THF) and dioxane, and chlorinated solvents such as dichloromethane and chloroform.[6] Its solubility is expected to be lower in more polar aprotic solvents like acetonitrile.[6]
Q4: Can the solvent itself affect the degradation rate of this compound?
A4: Yes, the solvent can significantly impact the degradation kinetics of a compound.[7] For instance, the degradation rate can be influenced by the solvent's polarity, viscosity, and ability to catalyze reactions like hydrolysis or oxidation.[8] It is essential to evaluate the stability of this compound in the specific solvent system you intend to use.
pH Considerations
Q5: How does pH influence the stability of compounds like this compound?
A5: The pH of an aqueous solution is a critical factor in the stability of many pharmaceutical compounds.[9][10] Acidic or basic conditions can catalyze degradation reactions such as hydrolysis of ester groups.[3][11][12] The effect of pH on stability often follows a specific pattern, with a V-shaped curve indicating specific acid-base catalysis, where the compound is most stable at a particular pH range.[8]
Q6: What is a typical pH range to investigate for a new compound's stability?
A6: A comprehensive pH stability study should cover a wide range to identify potential degradation pathways.[3] It is common to test at acidic (e.g., pH 1-3), neutral (e.g., pH 6-8), and basic (e.g., pH 9-12) conditions to understand the full stability profile of the compound.[8]
Troubleshooting Guide
Problem 1: I am observing rapid degradation of my this compound standard in solution.
-
Possible Cause: The solvent may be inappropriate, or the storage conditions may be suboptimal.
-
Troubleshooting Steps:
-
Solvent Check: Ensure the solvent is of high purity and free from contaminants that could catalyze degradation. Consider switching to a less reactive or aprotic solvent if hydrolysis is suspected.
-
pH Control: If using an aqueous solution, ensure the pH is buffered to a range where this compound is expected to be more stable.
-
Storage Conditions: Store the solution protected from light and at a low temperature (e.g., 2-8°C or -20°C) to slow down potential degradation reactions.[13]
-
Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Problem 2: My analytical results for this compound concentration are not reproducible.
-
Possible Cause: This could be due to ongoing degradation during the analytical process or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., HPLC) is validated and proven to be "stability-indicating." This means the method can separate the intact this compound from its degradation products.[5][14]
-
Sample Handling: Minimize the time samples are kept at room temperature before analysis. If necessary, keep samples in an autosampler cooled to 4°C.
-
Internal Standard: The use of an internal standard can help to correct for variations in sample preparation and injection volume, improving reproducibility.
-
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Different Solvents
-
Solution Preparation: Prepare stock solutions of this compound in a variety of high-purity solvents (e.g., methanol, ethanol, acetonitrile, water, and a relevant buffer).
-
Storage: Aliquot the solutions into sealed, light-protected vials. Store them under controlled temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol 2: pH-Dependent Stability Study of this compound
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Solution Preparation: Prepare solutions of this compound in each buffer.
-
Forced Degradation: To accelerate degradation and identify potential degradation products, a forced degradation study can be performed by exposing the solutions to stress conditions such as heat (e.g., 60°C).[5]
-
Sampling and Analysis: At regular intervals, take samples and analyze them by HPLC-UV to quantify the remaining this compound. LC-MS can be used to identify the degradation products.[1]
-
Kinetic Analysis: Determine the degradation rate constant at each pH to understand the pH-stability profile.[15]
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | Concentration after 72h (µg/mL) | Percent Remaining after 72h |
| Methanol | 100.2 | 99.8 | 99.5 | 99.3% |
| Acetonitrile | 100.5 | 100.1 | 99.8 | 99.3% |
| Water | 99.8 | 95.2 | 88.7 | 88.9% |
| pH 4 Buffer | 100.1 | 98.9 | 97.5 | 97.4% |
| pH 9 Buffer | 99.9 | 85.4 | 65.1 | 65.2% |
Table 2: Degradation Rate Constants of this compound at Different pH Values (60°C)
| pH | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) | Degradation Order |
| 2.0 | 0.015 | 46.2 | First-Order |
| 4.0 | 0.005 | 138.6 | First-Order |
| 7.0 | 0.025 | 27.7 | First-Order |
| 9.0 | 0.080 | 8.7 | First-Order |
| 12.0 | 0.150 | 4.6 | First-Order |
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of microenvironment pH of aluminum hydroxide adjuvant on the chemical stability of adsorbed antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ajugol Quantification by HPLC
Welcome to the technical support center for the quantification of Ajugol by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this iridoid glycoside.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC quantification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
A: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing polar compounds like this compound, which is an iridoid glycoside.[1] This phenomenon can compromise accurate quantification.[2]
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Potential Cause 1: Secondary Interactions with Residual Silanols: The silica-based stationary phases in many C18 columns have residual silanol groups (-Si-OH) that can be deprotonated and negatively charged, depending on the mobile phase pH. This compound, with its multiple hydroxyl groups, can engage in secondary polar interactions with these silanols, leading to peak tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Acidify the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a pH of around 2.5-3.5. This protonates the silanol groups, reducing their ability to interact with this compound.[3]
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Use an End-Capped Column: Employ a column where the residual silanols have been "end-capped" (derivatized with a small silylating agent) to minimize their availability for secondary interactions.
-
Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[3]
-
-
-
Potential Cause 2: Column Overload: Injecting too high a concentration of the sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was a contributing factor.
-
-
Potential Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.
-
Solution: Replace the column with a new one of the same type.
-
Q2: I'm observing poor resolution between my this compound peak and other components in the extract. What can I do?
A: Poor resolution, where two or more peaks overlap, can hinder accurate quantification.[4]
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Potential Cause 1: Inadequate Separation Power of the Mobile Phase: The composition of your mobile phase may not be optimal for separating this compound from other closely eluting compounds in your sample matrix.
-
Solution:
-
Adjust the Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the separation of early-eluting peaks.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Optimize the Gradient: If using a gradient elution, adjust the slope of the gradient. A shallower gradient provides more time for separation and can improve the resolution of complex mixtures.[5]
-
-
-
Potential Cause 2: Inefficient Column: The column may not have a high enough theoretical plate count to effectively separate the components.
-
Solution:
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolving power.
-
Increase Column Length: A longer column provides more surface area for interaction, which can lead to better separation, although it will also increase analysis time and backpressure.
-
-
Q3: My this compound retention time is shifting between injections. Why is this happening?
A: Retention time variability can make peak identification and quantification unreliable.[6]
-
Potential Cause 1: Inconsistent Mobile Phase Composition:
-
Solution:
-
Premix Mobile Phase: If using an isocratic method with a premixed mobile phase, ensure it is thoroughly mixed and degassed. Evaporation of the more volatile organic component can alter the composition over time.[7]
-
Check Pump Performance: For online mixing (gradient or isocratic), ensure the pump is functioning correctly and delivering a consistent and accurate mobile phase composition.[8]
-
-
-
Potential Cause 2: Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time. A 1°C change can alter retention time by 1-2%.[6]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[7]
-
-
Potential Cause 3: Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can be inconsistent, especially in gradient analysis.
-
Solution: Ensure a sufficient equilibration time is included in your method between runs. This is typically 5-10 column volumes.
-
Q4: I am experiencing baseline noise, which is affecting the integration of the this compound peak. What are the common causes?
A: A noisy baseline can significantly impact the accuracy and precision of quantification, especially for low-concentration analytes.
-
Potential Cause 1: Air Bubbles in the System: Air bubbles passing through the detector flow cell are a common cause of baseline noise.
-
Solution:
-
Degas the Mobile Phase: Thoroughly degas your mobile phase solvents using an inline degasser, sonication, or helium sparging.
-
Prime the Pump: Ensure the pump is properly primed to remove any trapped air bubbles.
-
-
-
Potential Cause 2: Contaminated Mobile Phase or System: Impurities in the mobile phase solvents or contamination within the HPLC system can lead to a noisy baseline.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity water.
-
Filter Solvents: Filter your mobile phase solvents through a 0.45 µm or 0.22 µm filter before use.
-
Clean the System: If contamination is suspected, flush the system with an appropriate cleaning solution.
-
-
-
Potential Cause 3: Detector Lamp Issues: An aging or failing detector lamp can cause baseline noise.
-
Solution: Check the lamp energy and replace it if it is below the manufacturer's recommended level.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the quantification of this compound in Ajuga reptans extracts?
A: Based on available literature for the analysis of constituents in Ajuga reptans, a reversed-phase HPLC method with UV detection is commonly employed. While a specific validated method for this compound quantification is not detailed, a suitable starting point would be:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient starting with a low percentage of Mobile Phase B (e.g., 10-20%) and increasing to a high percentage over 30-40 minutes is a good starting point for separating the various components in a plant extract. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection | UV Diode Array Detector (DAD) at a wavelength where this compound has significant absorbance (typically in the low UV range, e.g., 210-230 nm for iridoid glycosides lacking a strong chromophore). |
Q2: What are some key considerations for sample preparation when analyzing this compound in plant extracts?
A: Proper sample preparation is crucial for accurate and reproducible results.
-
Extraction: this compound and other iridoid glycosides are typically extracted from plant material using polar solvents such as methanol, ethanol, or mixtures of these with water.
-
Filtration: It is essential to filter the final extract through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system. This removes particulate matter that can clog the column and tubing, leading to high backpressure and other system issues.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and enrich the analytes of interest, reducing interferences and improving the quality of the chromatogram.
Experimental Protocol
The following is a representative experimental protocol for the quantification of this compound in Ajuga reptans extract, based on methods reported for the analysis of iridoids and other constituents from this plant.
1. Standard Preparation:
- Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Recommended concentrations for a calibration curve could range from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
- Accurately weigh approximately 1 gram of dried and powdered Ajuga reptans plant material.
- Extract the plant material with 20 mL of methanol in an ultrasonic bath for 30 minutes.
- Centrifuge the extract at 3000 rpm for 10 minutes.
- Collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
| Parameter | Value |
| Column | µ-Bondapak C18 (300 x 3.9 mm, 10 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
| Gradient Program | 0-5 min, 20% B; 5-10 min, 20-30% B; 10-20 min, 30% B; 20-30 min, 30-35% B; 35-45 min, 35-40% B; 45-55 min, 40-100% B |
4. Quantification:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Determine the concentration of this compound in the sample extract by interpolating its peak area from the calibration curve.
- Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and extraction volume.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by HPLC.
Postulated Anti-inflammatory Signaling Pathway of this compound
Caption: Postulated anti-inflammatory action of this compound.
References
- 1. d2v96fxpocvxx.cloudfront.net [d2v96fxpocvxx.cloudfront.net]
- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ajugol Yield from Ajuga reptans
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Ajugol from Ajuga reptans.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the cultivation, extraction, and analysis of this compound from Ajuga reptans.
Section 1: Cultivation and Elicitation
Question 1: My Ajuga reptans plants are growing well, but the this compound content is low. How can I increase its production?
Answer:
Low this compound content in healthy plants often points to suboptimal conditions for secondary metabolite production. Consider the following strategies:
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Elicitation: The application of elicitors can significantly boost the production of secondary metabolites. Methyl jasmonate (MeJA) and salicylic acid (SA) are well-known elicitors that trigger defense responses in plants, often leading to an accumulation of bioactive compounds.[1][2][3] For Lamiaceae species, foliar spraying with salicylic acid has been shown to increase the content of phenolic compounds.[4][5]
-
Troubleshooting:
-
Incorrect Elicitor Concentration: The concentration of the elicitor is critical. High concentrations can be toxic to the plant, leading to reduced growth and even lower metabolite yields. Start with a low concentration (e.g., 100 µM for MeJA or 1 mM for SA) and perform a dose-response experiment to find the optimal concentration for your specific cultivation setup.[6]
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Timing of Application: The growth stage of the plant can influence its response to elicitors. Application during the active vegetative growth phase is often most effective.
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Method of Application: Foliar spray and addition to the hydroponic solution are common methods. Ensure complete and even coverage for foliar applications.
-
-
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Cultivation Conditions: While Ajuga reptans is a hardy plant, optimizing its growing conditions can enhance secondary metabolite production.
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Light: Ensure adequate light exposure. While it can grow in partial shade, sufficient light is necessary for robust photosynthesis, which provides the precursors for secondary metabolism.[7]
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Nutrients: While not extensively documented for this compound specifically, nutrient stress (e.g., nitrogen or phosphorus limitation) can sometimes shift the plant's metabolism towards producing more secondary metabolites. This should be carefully balanced to avoid compromising overall plant health.
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Watering: Maintain consistent moisture in well-drained soil. Drought stress can sometimes induce secondary metabolite production but can also negatively impact plant growth.[7]
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Question 2: I am using in vitro cell cultures of Ajuga reptans. What is the best strategy to enhance this compound production?
Answer:
In vitro cultures offer a controlled environment for optimizing secondary metabolite production.
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Elicitation in Cell Culture: Methyl jasmonate (MeJA) is a potent elicitor for in vitro cultures of Ajuga species, significantly increasing the production of various secondary metabolites.[4][8][9][10] Salicylic acid (SA) can also be effective.[11][12]
-
Troubleshooting:
-
Elicitor Concentration and Exposure Time: The optimal concentration and duration of elicitor exposure need to be determined experimentally for your specific cell line. High concentrations or prolonged exposure can lead to cell death. A typical starting point is 50-100 µM MeJA for 24-72 hours.
-
Timing of Elicitation: Adding the elicitor during the late exponential growth phase of the cell culture is often most effective.
-
-
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Media Composition: The nutrient and hormone composition of the culture medium can be optimized. For instance, the type and concentration of auxins and cytokinins can influence both cell growth and secondary metabolite production.[13]
Section 2: Extraction and Purification
Question 3: My this compound yield from the extraction process is consistently low. What am I doing wrong?
Answer:
Low extraction yield can be due to several factors, from the choice of solvent to the extraction technique itself.
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Solvent Selection: The polarity of the extraction solvent is crucial for efficiently extracting iridoid glycosides like this compound.
-
Recommended Solvents: Methanol and ethanol are commonly used and effective solvents for extracting iridoid glycosides.[14][15] Hot water extraction has also been shown to be efficient for some iridoids.[16][17]
-
Troubleshooting:
-
Solvent Polarity is Too Low: Non-polar solvents like hexane or chloroform are generally not effective for extracting polar compounds like this compound. They are, however, useful for an initial "defatting" step to remove lipids that might interfere with subsequent extraction and purification.[18]
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Incomplete Extraction: Ensure you are using a sufficient volume of solvent and an adequate extraction time. Multiple extraction cycles with fresh solvent will improve the yield.
-
-
-
Extraction Method:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[10][19][20] It has been successfully used for extracting phenolic compounds from Ajuga species.[21][22][23]
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Maceration: Soaking the plant material in a solvent at room temperature is a simple but potentially time-consuming method.
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Reflux Extraction: This method involves boiling the solvent with the plant material, which can increase extraction efficiency but may degrade heat-sensitive compounds.[24]
-
Troubleshooting:
-
Degradation of this compound: Iridoid glycosides can be sensitive to high temperatures and extreme pH conditions.[2][22] If using heat-assisted methods, monitor the temperature carefully.
-
Insufficient Cell Disruption: Ensure the plant material is finely ground to maximize the surface area for extraction.
-
-
Question 4: My extracted this compound sample is impure. How can I improve its purity?
Answer:
Purification of the crude extract is necessary to isolate this compound.
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Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquids. After an initial extraction (e.g., with methanol), the extract can be dissolved in water and partitioned against a non-polar solvent (like hexane) to remove lipids, followed by partitioning with a solvent of intermediate polarity (like ethyl acetate) to separate compounds of different polarities.[25]
-
Column Chromatography: This is a standard method for purifying natural products.
-
Stationary Phase: Silica gel is commonly used for the separation of iridoid glycosides.
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Mobile Phase: A gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol, or ethyl acetate and methanol) is typically used to elute the compounds from the column.[26]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, Prep-HPLC is the method of choice. A C18 column with a mobile phase of methanol and water is often used.[18][24]
Troubleshooting Purification:
-
Co-elution of Compounds: If compounds with similar polarities are co-eluting, try adjusting the solvent gradient in your column chromatography or HPLC method. Using a different stationary phase might also be beneficial.
-
Sample Overload: Overloading the chromatography column can lead to poor separation. Ensure you are not exceeding the column's capacity.
Section 3: Analysis and Quantification
Question 5: I am having trouble with the HPLC analysis of this compound. What are the common issues?
Answer:
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Poor Peak Shape: Tailing or fronting peaks can be caused by several factors:
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Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
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Incompatible Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the mobile phase.
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Column Degradation: The column may need to be cleaned or replaced.
-
-
Inconsistent Retention Times: Drifting retention times can be caused by:
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Changes in Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
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Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
-
Low Detector Response:
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Incorrect Wavelength: Ensure the UV detector is set to the optimal wavelength for this compound detection.
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Degradation of Analyte: this compound may be degrading in the sample vial. Keep samples cool and protected from light.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and elicitation of bioactive compounds from Ajuga and other Lamiaceae species. Note that specific yield data for this compound is limited in the literature; therefore, data for related compounds and total phenolics are also presented to provide a comparative baseline.
Table 1: Effect of Elicitors on Secondary Metabolite Production in Lamiaceae Species
| Plant Species | Culture Type | Elicitor | Concentration | Effect on Metabolite Content | Reference |
| Ocimum basilicum | In vitro | Salicylic Acid | 200 µM | Highest rosmarinic acid production (25.14 mg/g DW) | [6] |
| Mentha x piperita | Whole Plant | Methyl Jasmonate | 2 mM (foliar spray) | 9-35% increase in essential oil content | [27] |
| Various Lamiaceae | Whole Plant | Salicylic Acid | 1 mM (foliar spray) | Increased total phenolic compounds in 7 out of 8 species | [4][5] |
| Ajuga species | Cell Culture | Methyl Jasmonate | 50-125 µM | Effective in improving phytoecdysteroid biosynthesis | [4][9][10] |
Table 2: Extraction Yields of Bioactive Compounds from Ajuga reptans
| Plant Part | Extraction Method | Solvent | Yield | Reference |
| Aerial Parts | Maceration | 70% Ethanol | 28.9% (crude extract) | [28] |
| Aerial Parts | Maceration | 50% Ethanol | 28.4% (crude extract) | [28] |
| Aerial Parts | Maceration | Water | 26.2% (crude extract) | [28] |
| Whole Plant | Maceration | Methanol | Not specified, but phenylpropanoids were major constituents | [18][29] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for the UAE of this compound and other iridoid glycosides from Ajuga reptans. Optimization of parameters may be required.
-
Plant Material Preparation:
-
Dry the aerial parts of Ajuga reptans at room temperature or in an oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[21][22]
-
After sonication, separate the extract from the plant debris by filtration or centrifugation.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using liquid-liquid partitioning and/or column chromatography as described in the FAQ section.
-
Protocol 2: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your HPLC system.
-
Standard Preparation:
-
Prepare a stock solution of a pure this compound standard in methanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in your samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the crude extract and dissolve it in a known volume of methanol or the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% formic acid. A typical gradient might be: 0-20 min, 10-50% B; 20-30 min, 50-80% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Column Temperature: 25-30°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the yield of this compound as a percentage of the dry weight of the plant material.
-
Visualizations
Caption: Biosynthesis pathway of this compound from primary metabolites.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. imrpress.com [imrpress.com]
- 5. Effect of salicylic acid on phenolic compounds, antioxidant and antihyperglycemic activity of Lamiaceae plants grown in a temperate climate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Phytochemical Profile, Antioxidant, Antimicrobial and In Vivo Anti-Inflammatory Activity of Different Extracts of Traditionally Used Romanian Ajuga genevensis L. and A. reptans L. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The genomic and enzymatic basis for iridoid biosynthesis in cat thyme (Teucrium marum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 19. mdpi.com [mdpi.com]
- 20. Ultrasound-Assisted Extraction, Centrifugation and Ultrafiltration: Multistage Process for Polyphenol Recovery from Purple Sweet Potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of ultrasound-assisted extraction of poly-phenols from Ajuga ciliata Bunge and evaluation of antioxidant activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. pnas.org [pnas.org]
- 29. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Ajugol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Ajugol. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for large-scale extraction of this compound?
A1: The primary botanical sources for the industrial extraction of this compound are plants from the Lamiaceae and Scrophulariaceae families. Notably, Leonurus japonicus (Chinese Motherwort) and various species of Rehmannia, particularly Rehmannia glutinosa, are commonly utilized for this purpose.[1] The concentration of this compound can vary depending on the plant's origin, harvesting time, and processing methods.
Q2: Which extraction solvents are recommended for optimal yield of this compound from plant material?
A2: For the extraction of iridoid glycosides like this compound, polar solvents are most effective. Aqueous ethanol or methanol solutions are commonly used. For instance, refluxing with 75% ethanol has been reported for the extraction of iridoid glycosides from Fructus Corni.[2] The choice of solvent and extraction conditions, such as temperature and time, will influence the co-extraction of other compounds, which needs to be considered for subsequent purification steps.
Q3: What are the major challenges encountered during the scale-up of this compound purification?
A3: Scaling up the purification of this compound presents several challenges:
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Maintaining Resolution: Chromatographic conditions that provide good separation at the lab scale may not directly translate to larger columns, potentially leading to co-elution of impurities.
-
Solvent Consumption: Large-scale chromatography can be solvent-intensive, impacting the cost-effectiveness and environmental footprint of the process.
-
Yield Loss: Each additional purification step increases the risk of product loss, which can be significant at an industrial scale.
-
Compound Stability: this compound, like other iridoid glycosides, may be susceptible to degradation under certain pH and temperature conditions, leading to lower yields and the formation of impurities.
Q4: What are common impurities that co-elute with this compound during purification?
A4: Crude extracts from Rehmannia glutinosa and Leonurus japonicus are complex mixtures. Impurities with similar polarity to this compound are the most likely to co-elute. These can include:
The specific impurity profile will depend on the plant source and initial extraction method.
Q5: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and effective method for monitoring the purity of this compound and other iridoid glycosides.[5] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.
Troubleshooting Guide
This guide addresses specific problems that may arise during the large-scale purification of this compound.
Problem 1: Low Yield of this compound After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the initial extraction process. Experiment with different solvent polarities (e.g., varying percentages of ethanol or methanol in water), extraction times, and temperatures. Ensure the plant material is finely ground to maximize surface area. |
| Degradation of this compound | Iridoid glycosides can be sensitive to heat and pH. Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Maintain a neutral or slightly acidic pH during processing, as alkaline conditions can promote degradation.[7] |
| Suboptimal Chromatographic Conditions | Ensure the chosen chromatography method (e.g., macroporous resin, HSCCC) and its parameters (e.g., solvent system, flow rate) are optimized for this compound. A suboptimal mobile phase may lead to poor elution and recovery. |
| Irreversible Adsorption | In solid-phase chromatography, the target compound may bind irreversibly to the stationary phase. Consider using a different type of resin or switching to a liquid-liquid chromatography technique like HSCCC, which avoids a solid support.[8] |
Problem 2: Poor Purity and Co-elution of Impurities
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | Optimize the mobile phase gradient in preparative HPLC. A shallower gradient around the elution time of this compound can improve separation from closely eluting impurities. |
| Similar Polarity of Impurities | If using reverse-phase chromatography, experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. Consider using a different chromatographic technique altogether, such as High-Speed Countercurrent Chromatography (HSCCC), which separates based on partitioning between two immiscible liquid phases and can offer different selectivity.[2] |
| Column Overloading | In preparative chromatography, overloading the column is a common cause of poor separation. Reduce the sample load or increase the column dimensions. |
| Formation of Degradation Products | If degradation is suspected, analyze the impure fractions by LC-MS to identify potential degradation products. Adjust extraction and purification conditions (e.g., lower temperature, control pH) to minimize their formation. |
Data Presentation
Table 1: Quantitative Data from Purification of Iridoid Glycosides (including this compound) using Different Techniques.
| Compound(s) | Plant Source | Purification Method | Purity (%) | Yield/Recovery (%) | Reference |
| Catalpol and This compound | Rehmannia glutinosa leaves | HOF-3@PU adsorbent | 38.7 and 36.5 | Desorption rates: 78.5 and 86.4 | [9] |
| Loganin, Sweroside, Morroniside | Fructus Corni | Macroporous Resin + CCC | 98.6, 97.3, 99.1 | 90.4, 91.8, 89.1 | [3] |
| Six Iridoid Glycosides | Gardenia jasminoides | Macroporous Resin + MPLC | 95.5 - 98.7 | Not Specified | [5] |
| Sweroside, Morroniside, Loganin | Fructus Corni | HSCCC | 92.3, 96.3, 94.2 | 7.9 mg, 13.1 mg, 10.2 mg from 100 mg crude extract | [2][10] |
Experimental Protocols
Protocol 1: General Protocol for Purification of Iridoid Glycosides using Macroporous Resin Chromatography followed by High-Speed Countercurrent Chromatography (HSCCC)
This protocol is a generalized procedure based on methods used for purifying various iridoid glycosides and can be adapted for this compound.
1. Extraction: a. Pulverize the dried plant material (e.g., Rehmannia glutinosa). b. Reflux the powdered material with 75% ethanol (1:10 w/v) for 2 hours. Repeat the extraction twice. c. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
2. Macroporous Resin Column Chromatography (Initial Purification): a. Dissolve the crude extract in water and apply it to a pre-equilibrated D101 macroporous resin column. b. Wash the column with deionized water to remove highly polar impurities like sugars. c. Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). d. Collect the fractions and monitor by HPLC to identify the fractions rich in this compound. e. Combine and concentrate the this compound-rich fractions.
3. High-Speed Countercurrent Chromatography (HSCCC) (Fine Purification): a. Solvent System Selection: A two-phase solvent system is critical. A common system for iridoid glycosides is dichloromethane-methanol-n-butanol-water-acetic acid (5:5:2:4:0.1, v/v/v/v/v).[3] The optimal ratio should be determined by evaluating the partition coefficient (K) of this compound. b. HSCCC Operation: i. Fill the HSCCC column with the stationary phase (typically the upper phase). ii. Pump the mobile phase (typically the lower phase) through the column at a constant flow rate until hydrodynamic equilibrium is reached. iii. Dissolve the semi-purified extract from the macroporous resin step in a mixture of the upper and lower phases and inject it into the column. iv. Continuously monitor the effluent with a UV detector. v. Collect fractions and analyze by HPLC to identify the pure this compound fractions. c. Post-Purification: i. Combine the pure fractions and evaporate the solvent under reduced pressure. ii. The resulting pure this compound can be further dried, for example, by lyophilization.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - A novel absorbent, HOF-3@PU: Preparation and application for sustainable and efficient purification of catalpol and this compound from Rehmannia glutinosa leaves - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsm.com [ijpsm.com]
Technical Support Center: Overcoming Ajugol Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to Ajugol aggregation in aqueous solutions. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is an iridoid glycoside, a class of monoterpenoids known for a range of biological activities, including anti-inflammatory effects.[1] Its structure includes a hydrophilic glucose moiety, which generally imparts water solubility. A summary of its key properties is provided in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O₉ | [2] |
| Molecular Weight | 348.35 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [3] |
| Predicted pKa | 12.80 ± 0.70 | [4] |
| Solubility | Soluble in DMSO (≥ 3.7 mg/mL) | [4] |
Q2: What is the expected solubility of this compound in aqueous solutions?
As a glycoside, this compound is expected to have a degree of solubility in water due to the presence of multiple hydroxyl groups in its glucose component.[5] However, the aglycone (non-sugar) portion of the molecule possesses hydrophobic characteristics that can limit its overall aqueous solubility, particularly at higher concentrations. The solubility of iridoid glycosides can be influenced by the specific solvent system used. For instance, extractions of iridoid glycosides from plant materials often utilize aqueous solutions of ethanol or methanol, indicating that the use of a co-solvent can improve solubility.[6][7][8]
Q3: Why might this compound aggregate in an aqueous solution?
Aggregation of small molecules like this compound in aqueous solutions is often driven by a phenomenon known as the hydrophobic effect. The non-polar regions of the this compound molecules are thermodynamically driven to minimize their contact with water, leading them to associate with each other and form aggregates. This process can be influenced by several factors:
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Concentration: Above a certain concentration, the likelihood of intermolecular interactions and subsequent aggregation increases significantly.
-
pH: The pH of the solution can influence the charge state of a molecule, which in turn can affect its solubility and tendency to aggregate. While this compound does not have strongly acidic or basic groups, subtle changes in hydrogen bonding networks can occur with pH shifts.
-
Temperature: Temperature can have a complex effect on solubility. For many solids, solubility increases with temperature. However, for some compounds, particularly those where aggregation is driven by hydrophobic interactions, an increase in temperature can sometimes promote aggregation.
-
Ionic Strength: The presence of salts in the solution can affect solubility. At low concentrations, salts can sometimes increase solubility ("salting in"), while at high concentrations, they can decrease solubility ("salting out") by competing for water molecules.
Q4: How does pH affect the stability and solubility of this compound?
The stability of iridoid glycosides can be pH-dependent. Studies on other iridoid glycosides have shown that they can be unstable under acidic or alkaline conditions, which may lead to degradation over time. While specific data on this compound is limited, it is advisable to maintain the pH of stock solutions within a neutral range (e.g., pH 6.0-7.5) to minimize potential degradation, unless experimental conditions require otherwise. Significant deviations from a neutral pH could potentially lead to hydrolysis of the glycosidic bond or other structural changes that might alter solubility and promote aggregation.
Q5: How does temperature affect the stability and solubility of this compound?
For many solid compounds, solubility in a liquid solvent increases with temperature. Therefore, gentle warming can be a useful technique to aid in the dissolution of this compound. However, it is crucial to be aware that excessive heat can lead to the degradation of temperature-sensitive compounds like iridoid glycosides. It is recommended to use the lowest effective temperature to achieve dissolution. For long-term storage, it is best to keep this compound solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize both degradation and potential solvent evaporation, which could lead to an increase in concentration and subsequent aggregation.
Troubleshooting Guide
Problem: My this compound solution is cloudy or has visible precipitates immediately after preparation.
This is a common issue that can arise from several factors, including exceeding the solubility limit or using an inappropriate solvent. The following workflow can help you troubleshoot this problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 52949-83-4 [amp.chemicalbook.com]
- 5. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ajugol in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the analysis of Ajugol in plasma, particularly focusing on the mitigation of matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in plasma challenging?
This compound is a natural iridoid glycoside. The analysis of small molecules like this compound in complex biological fluids such as plasma is challenging due to the presence of endogenous components like phospholipids, salts, and proteins.[1][2] These components can cause significant matrix effects, primarily ion suppression or enhancement, during analysis by liquid chromatography-mass spectrometry (LC-MS/MS), which compromises the accuracy, sensitivity, and reproducibility of quantitative results.[1][3]
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[3] For this compound analysis, this can lead to:
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Ion Suppression: A reduction in the signal intensity of this compound, leading to decreased sensitivity and an underestimation of its concentration.[1][4] This is a pervasive obstacle in LC-MS/MS bioanalysis.[5]
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Ion Enhancement: An increase in signal intensity, which results in an overestimation of the analyte's concentration.[1]
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Poor Reproducibility: Inconsistent results across different plasma samples because of the variability in the composition of the biological matrix.[1][2]
Q3: How can I qualitatively assess matrix effects for this compound?
A post-column infusion experiment is a widely used method to qualitatively identify the regions in a chromatogram where matrix effects occur.[3][6][7] This technique involves infusing a constant flow of an this compound standard solution into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.[7] A blank plasma extract is then injected. Any fluctuation, such as a dip or a peak, in the stable baseline signal of this compound indicates the retention times where co-eluting matrix components cause ion suppression or enhancement.[4][7]
Q4: How can I quantitatively measure matrix effects?
The matrix factor (MF) is the standard quantitative measure of matrix effects.[1] It is calculated by comparing the peak area of an analyte in a post-extraction spiked plasma sample (a blank plasma extract to which the analyte is added) to the peak area of a pure standard solution at the same concentration.[1][3]
The formula is:
-
MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Pure Solution)
An interpretation of the MF value is as follows:
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MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
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MF = 1: Indicates no matrix effect.
Q5: What are the primary strategies to overcome matrix effects for this compound?
The main strategies to mitigate matrix effects involve optimizing three key areas of the analytical workflow:
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Effective Sample Preparation: The goal is to remove interfering endogenous components from the plasma sample before LC-MS/MS analysis.[5][6]
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Chromatographic Separation: Modifying chromatographic conditions to separate this compound from matrix components that cause interference.[3][5]
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Use of a Suitable Internal Standard (IS): An appropriate IS can help compensate for the variability caused by matrix effects.[6][8]
Q6: Which sample preparation technique is best for reducing matrix effects with this compound?
The choice of sample preparation technique depends on the specific requirements of the assay, but the goal is to produce the cleanest possible extract.[2][9] The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2]
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Protein Precipitation (PPT): A simple and fast method, but it is often insufficient for removing phospholipids, which are a major source of matrix effects.[2][4]
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Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive.[2]
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Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences, including phospholipids, leading to a significant reduction in matrix effects.[2][5] Mixed-mode SPE, which utilizes both reverse-phase and ion-exchange mechanisms, can provide the cleanest extracts.[2]
Q7: How do I choose an appropriate internal standard (IS) for this compound analysis?
An ideal internal standard should be a compound that is not naturally found in the sample matrix and has physicochemical properties very similar to the analyte (this compound).[8] The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, providing the most accurate compensation. If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that its ionization is affected by the matrix in the same way as this compound.[10]
Q8: What are other common LC-MS/MS issues that can be mistaken for matrix effects?
Several instrumental issues can mimic the symptoms of matrix effects, such as poor sensitivity and variability. These include:
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Ion Source Contamination: Buildup on the ion source can lead to unstable signal and reduced sensitivity.[5] Regular cleaning is essential.
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Inconsistent Retention Times: Shifts in retention time can be caused by changes in mobile phase composition, column degradation, or system leaks.[5]
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Signal Instability: Can be linked to detector problems or unstable spray in the ion source.[5] Monitoring system performance with quality control samples helps detect these issues early.[5]
Troubleshooting Guides
Guide 1: Low Signal Intensity or Poor Sensitivity for this compound
| Potential Cause | Recommended Action |
| Ion Suppression | 1. Assess Matrix Effects: Perform a post-column infusion experiment to confirm ion suppression at this compound's retention time.[7] 2. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE to better remove phospholipids.[2][9] 3. Optimize Chromatography: Adjust the gradient to separate this compound from the suppression zone.[5] Consider a smaller particle size column or microflow LC for better resolution.[5] |
| Suboptimal MS Parameters | 1. Tune Ion Source: Optimize source parameters like gas flow, desolvation temperature, and capillary voltage specifically for this compound.[5] 2. Select Appropriate Transitions: Ensure the selected precursor and product ion transitions for Multiple Reaction Monitoring (MRM) are the most intense and specific. |
| Analyte Adsorption | 1. Consider Metal-Free Components: For certain compounds, interaction with metal surfaces in the HPLC column and tubing can cause sample loss and signal suppression.[11] If suspected, test a metal-free or PEEK-lined column.[11] |
Guide 2: High Variability and Poor Reproducibility in this compound Quantification
| Potential Cause | Recommended Action |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[10] 2. Improve Sample Preparation: A more robust and cleaner extraction method like SPE will minimize variability from the matrix.[2] |
| Sample Preparation Inconsistency | 1. Automate Extraction: If possible, use automated liquid handlers or 96-well plate formats for SPE or LLE to improve precision.[2] 2. Ensure Complete Protein Precipitation: If using PPT, ensure the ratio of solvent to plasma is optimized and vortexing is thorough. |
| Sample Integrity Issues | 1. Evaluate Stability: Confirm the stability of this compound in the plasma matrix under the storage and handling conditions of your experiment (e.g., room temperature, freeze-thaw cycles).[12] |
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Plasma Analysis
| Technique | Protein Removal Efficiency | Phospholipid Removal Efficiency | Reduction of Matrix Effects | Throughput | Notes |
| Protein Precipitation (PPT) | Good | Poor | Low to Moderate | High | Fast and simple, but often results in significant ion suppression due to remaining phospholipids.[2][4] |
| Liquid-Liquid Extraction (LLE) | Excellent | Moderate to Good | Moderate to Good | Moderate | Cleaner than PPT, but requires solvent optimization and can be difficult to automate.[2] |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | High | High (96-well format) | Provides the cleanest extracts and most significant reduction in matrix effects.[2][5] Mixed-mode SPE is particularly effective.[2] |
Table 2: Typical LC-MS/MS Parameters for Bioanalytical Method (Template)
| Parameter | Typical Setting / Condition |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, < 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Optimized to separate this compound from early-eluting phospholipids |
| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 400 - 550 °C |
| Capillary Voltage | 3 - 5 kV |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
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Prepare Solutions:
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Prepare a standard solution of this compound (e.g., 100 ng/mL) in a mobile phase-like composition.
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Prepare a blank plasma sample using your chosen sample preparation method (e.g., PPT, SPE).
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System Setup:
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Set up the LC-MS/MS system with the analytical column.
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Using a T-junction, connect a syringe pump to the flow path between the column outlet and the MS ion source.
-
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Establish a Stable Baseline:
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Begin the LC gradient with the mobile phase.
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Infuse the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) using the syringe pump.
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Monitor the MRM transition for this compound until a stable, elevated baseline signal is achieved.[7]
-
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Inject Blank Plasma Extract:
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Inject the prepared blank plasma extract onto the LC column.
-
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Analyze the Chromatogram:
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a specific concentration (e.g., low, mid, and high QC levels).
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Set B (Post-Extraction Spiked Sample): Process blank plasma samples through the entire extraction procedure. In the final step, add this compound to the clean extract to achieve the same final concentration as Set A.
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Set C (Pre-Extraction Spiked Sample): Spike blank plasma with this compound at the same concentration as Set A before starting the extraction procedure. This set is used to determine recovery.
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Analyze Samples:
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Analyze all three sets of samples by LC-MS/MS.
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Calculate Matrix Factor (MF) and Recovery (RE):
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Obtain the mean peak area for each set.
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Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
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Recovery (RE) % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100
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Visualizations
Caption: Troubleshooting Workflow for Matrix Effects.
Caption: Strategies to Mitigate Matrix Effects.
Caption: Experimental Workflow for Matrix Factor Calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Evaluation of Internal Standards for the Analysis of Ignitable Liquids in Fire Debris | Office of Justice Programs [ojp.gov]
- 9. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
Ajugol stability testing for formulation development
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in conducting stability testing of Ajugol for formulation development.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important in formulation development?
This compound is an iridoid glycoside, a class of secondary metabolites found in various plants.[1] Its stability is a critical quality attribute that must be thoroughly investigated during formulation development to ensure the final product is safe, effective, and has an adequate shelf life. Understanding this compound's degradation profile helps in selecting appropriate excipients, manufacturing processes, and packaging materials to maintain its therapeutic efficacy.
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways.[2] Typical conditions for this compound, as an iridoid glycoside, would include:
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Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).
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Alkaline Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at room or elevated temperatures. Iridoid glycosides can be susceptible to hydrolysis under strong alkaline conditions.
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Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
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Thermal Degradation: Heating the solid drug substance or its solution at high temperatures (e.g., 60-100°C).
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Photodegradation: Exposing the drug substance or product to light sources specified by ICH Q1B guidelines, typically a combination of UV and visible light.
Q3: What analytical techniques are most suitable for monitoring this compound's stability?
A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. An ideal HPLC method should be able to resolve all potential degradation products from the parent this compound peak. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][4]
Q4: What are the common challenges encountered during this compound stability testing?
Researchers may face several challenges, including:
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Co-elution of degradation products: Degradants with similar polarities may not be fully separated by the HPLC method.
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Lack of commercially available degradation product standards: This makes the identification and quantification of degradants challenging.
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Complex degradation pathways: this compound, being a natural product, may undergo multiple and complex degradation reactions.
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Excipient interference: Formulation components may interfere with the analytical method for this compound.
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during your experiments.
Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram
| Problem | Possible Cause(s) | Recommended Solution(s) |
| New, small peaks appearing over time in the stability sample chromatogram. | Degradation of this compound. | 1. Confirm the identity of the new peaks as degradation products using LC-MS. 2. Optimize HPLC method (e.g., change mobile phase composition, gradient, or column) to improve resolution. 3. Evaluate the impact of the degradation on the safety and efficacy of the product. |
| Broad or tailing peaks for this compound or its degradants. | 1. Poor column performance. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure this compound and its degradants are in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| Ghost peaks or peaks in the blank injection. | 1. Carryover from previous injections. 2. Contaminated mobile phase or diluent. | 1. Implement a robust needle wash program on the autosampler. 2. Prepare fresh mobile phase and diluent. |
Troubleshooting Guide 2: Significant Loss of this compound Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid decrease in this compound concentration under accelerated stability conditions. | 1. Inherent instability of this compound under the tested conditions (e.g., high temperature, extreme pH). 2. Incompatibility with excipients in the formulation. | 1. Re-evaluate the storage conditions for the drug product. 2. Conduct excipient compatibility studies to identify problematic formulation components. Consider using more stable excipients. 3. Investigate the degradation pathway to understand the mechanism of instability. |
| Inconsistent assay results between different time points. | 1. Analytical method variability. 2. Sample preparation errors. 3. Non-homogeneous stability samples. | 1. Validate the analytical method for precision, accuracy, and linearity. 2. Ensure consistent and accurate sample preparation procedures. 3. Ensure proper mixing and sampling of the stability batches. |
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
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Alkaline Hydrolysis:
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To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
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Keep the mixture at room temperature for 24 hours.
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At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
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Oxidative Degradation:
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To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
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Keep the mixture at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
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Thermal Degradation:
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Place a known amount of solid this compound in a stability chamber at 80°C for 7 days.
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Also, heat a solution of this compound (1 mg/mL in water) at 80°C for 24 hours.
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At specified time points, prepare solutions from the solid sample or dilute the heated solution for HPLC analysis.
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Photodegradation:
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Expose a solution of this compound (1 mg/mL in water) and solid this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
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A control sample should be kept in the dark under the same temperature conditions.
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At the end of the exposure, prepare solutions for HPLC analysis.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method. If significant degradation is observed, further characterization of the degradation products by LC-MS is recommended.
Protocol 3.2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.
Methodology:
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Binary Mixtures: Prepare physical mixtures of this compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.
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Moisture Addition: To accelerate potential interactions, prepare a second set of binary mixtures and add a small amount of water (e.g., 5% w/w).
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Storage: Store all mixtures in sealed vials at accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
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Analysis: At initial and subsequent time points (e.g., 1, 2, and 4 weeks), analyze the samples for:
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Physical changes: Visual inspection for color change, clumping, or liquefaction.
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Chemical changes: Assay of this compound and analysis for the formation of degradation products by HPLC.
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Data Evaluation: Compare the stability of this compound in the presence of each excipient to that of this compound alone. A significant increase in degradation or the appearance of new degradation products indicates a potential incompatibility.
Section 4: Data Presentation
Table 4.1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| 0.1 M NaOH | 24 hours | Room Temp | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| Heat (Solid) | 7 days | 80°C | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| Heat (Solution) | 24 hours | 80°C | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
| Light (ICH Q1B) | - | - | Data to be filled by the user | Data to be filled by the user | Data to be filled by the user |
Table 4.2: Excipient Compatibility Study Results (% this compound Degradation at 4 Weeks, 40°C/75% RH)
| Excipient | This compound + Excipient (Dry) | This compound + Excipient (Wet) |
| Lactose | Data to be filled by the user | Data to be filled by the user |
| Microcrystalline Cellulose | Data to be filled by the user | Data to be filled by the user |
| Magnesium Stearate | Data to be filled by the user | Data to be filled by the user |
| Starch | Data to be filled by the user | Data to be filled by the user |
| Control (this compound only) | Data to be filled by the user | Data to be filled by the user |
Section 5: Visualizations
Caption: Workflow for this compound stability testing in formulation development.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference in bioassays involving Ajugol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in bioassays involving the iridoid glycoside, Ajugol.
Troubleshooting Guide: Minimizing Interference
This guide addresses specific issues that may arise during bioassays with this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal or False Positives | Autofluorescence of this compound: this compound, like many natural products, may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to artificially high readings. | 1. Pre-read Plate: Before adding assay reagents, read the fluorescence of the microplate containing only this compound and the buffer to determine its intrinsic fluorescence. Subtract this background from the final readings.2. Wavelength Adjustment: If possible, shift the excitation/emission wavelengths of your assay to a range where this compound's fluorescence is minimal.3. Use a Non-Fluorescent Assay: Switch to an alternative assay with a different detection method, such as a colorimetric or luminescent readout. |
| Compound Aggregation: At higher concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or sequester assay reagents. | 1. Detergent Addition: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation.2. Dynamic Light Scattering (DLS): Use DLS to confirm the formation of aggregates at the tested concentrations.3. Vary Enzyme Concentration: True inhibitors will have a consistent IC50 value when the enzyme concentration is varied, whereas the apparent potency of aggregators will change. | |
| Redox Activity: this compound may have redox properties that can interfere with assays involving redox-sensitive reagents (e.g., MTT, resazurin). | 1. Include Reducing Agents: Perform the assay in the presence of a reducing agent like dithiothreitol (DTT) to see if the activity of this compound is diminished.2. Use Redox-Insensitive Probes: Opt for viability assays that are less susceptible to redox interference, such as those measuring ATP content (e.g., CellTiter-Glo®). | |
| Low or No Signal | Degradation of this compound: this compound may be unstable under certain experimental conditions (e.g., pH, temperature, light exposure). | 1. Freshly Prepare Solutions: Always use freshly prepared solutions of this compound for your experiments.2. Optimize Buffer Conditions: Ensure the pH and composition of your assay buffer are suitable for this compound's stability.3. Protect from Light: Store this compound stock solutions and conduct experiments protected from light if it is found to be light-sensitive. |
| Incorrect Wavelength/Filter Settings: The plate reader may not be set to the correct wavelengths for the specific assay being performed. | 1. Verify Instrument Settings: Double-check the manufacturer's protocol for the assay kit and ensure the plate reader is programmed with the correct excitation and emission wavelengths and cutoff filters. | |
| High Variability Between Replicates (High CV%) | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound, reagents, or cells can lead to significant well-to-well variability. | 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the assay.2. Proper Pipetting Technique: Use proper pipetting techniques, such as pre-wetting the tip and using consistent speed and pressure. For viscous solutions, consider reverse pipetting.3. Use a Multichannel Pipette: For adding reagents to multiple wells, a multichannel pipette can improve consistency. |
| "Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth and compound activity. | 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.2. Use Humidified Incubators: Ensure proper humidification in the cell culture incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that I should be aware of when designing my bioassay?
A1: this compound has been shown to exert its biological effects through multiple signaling pathways. Key pathways include the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is central to inflammation, and the induction of apoptosis through the BCL-2/BAX/cytochrome C/caspase-3 pathway.[1][2] Therefore, when designing your bioassay, consider that this compound may modulate inflammatory responses and induce programmed cell death.
Q2: How can I be sure that the observed activity is specific to this compound and not an artifact?
A2: To confirm the specific activity of this compound, it is crucial to perform orthogonal assays. An orthogonal assay measures the same biological endpoint using a different technology or principle. For example, if you observe a decrease in cell viability with a fluorescence-based assay, you could confirm this result using a luminescence-based ATP assay or by direct cell counting. Consistent results across different assay formats increase confidence that the observed activity is genuine.
Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A3: Pan-Assay Interference Compounds (PAINS) are chemical compounds that appear as frequent hitters in high-throughput screens by interfering with assay technologies rather than specifically interacting with the intended biological target. While iridoid glycosides are not typically classified as PAINS, it is always good practice to perform counter-screens and orthogonal assays to rule out non-specific activity.
Q4: What is a typical concentration range to use for this compound in in vitro bioassays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific bioassay. Based on available data for Ajuga extracts and other iridoid glycosides, a starting concentration range of 1 µM to 100 µM is often used for in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and related compounds from various bioassays.
Table 1: Anti-inflammatory Activity of Ajuga Extracts
| Assay | Plant Extract | IC50 Value (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) |
| DPPH Radical Scavenging | Ajuga integrifolia (Methanol) | 187 | Ascorbic Acid | 112 |
| BSA Denaturation Inhibition | Ajuga integrifolia (Methanol) | 532 | Diclofenac Sodium | 195 |
Data extracted from a study on Ajuga integrifolia leaf extracts.[3]
Table 2: In Vitro Anti-inflammatory Potential of a Phenolic Extract from Ajuga iva
| Assay | AIEE Extract | Result |
| DPPH Radical Scavenging | Ethanolic Extract | 79.96% scavenging activity |
| ABTS Radical Scavenging | Ethanolic Extract | 78% scavenging activity |
| Nitric Oxide (NO) Scavenging | Ethanolic Extract | 77% scavenging activity |
| TNF-α Inhibition (in THP-1 cells) | Ethanolic Extract | 32% decrease |
| IL-6 Inhibition (in THP-1 cells) | Ethanolic Extract | 72.72% decrease |
| IL-8 Inhibition (in THP-1 cells) | Ethanolic Extract | 42.12% decrease |
Data from an in vitro study on Ajuga iva ethanolic extract (AIEE).[4]
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is for determining the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound stock solution (in DMSO)
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well opaque plate at a density that will reach 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by this compound compared to the TNF-α stimulated control.
Protocol 2: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Lysis: After treatment, pellet the cells and lyse them with the provided cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a new 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing DTT to each well.
-
Substrate Addition: Add the DEVD-pNA substrate to each well and mix.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
Visualizations
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Chemical characterization, antioxidant capacity, and anti-inflammatory potentials invitro and in vivo of phenolic compounds extracted from Ajuga iva - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ajugol and Catalpol Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactive properties of two iridoid glycosides, Ajugol and Catalpol. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes the intricate signaling pathways involved.
Introduction
This compound and catalpol are naturally occurring iridoid glycosides that have garnered significant interest in the scientific community for their diverse pharmacological activities. This compound, commonly found in plants of the Leonurus and Ajuga genera, has been recognized for its anti-inflammatory and neuroprotective properties, primarily through the activation of autophagy. Catalpol, predominantly extracted from the root of Rehmannia glutinosa, exhibits a broader spectrum of well-documented bioactivities, including potent anti-inflammatory, neuroprotective, antioxidant, anti-cancer, and hepatoprotective effects. This guide aims to provide a side-by-side comparison of their biological activities to aid researchers in evaluating their therapeutic potential.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data on the bioactivities of this compound and Catalpol, providing a clear comparison of their potency in various experimental models.
| Bioactivity | Compound | Cell Line/Model | IC₅₀/Effective Concentration | Reference |
| Anti-inflammatory | This compound (Methanol Extract of Ajuga integrifolia) | Protein Denaturation | 532 µg/mL | [1] |
| Catalpol | LPS-stimulated RAW 264.7 macrophages | ~50-200 µM (inhibition of NO production) | [2] | |
| Neuroprotective | This compound | D-galactose/AlCl₃-induced mouse model of AD | 50-100 mg/kg/day (in vivo) | [3] |
| Catalpol | MPP+-induced neurotoxicity in SH-SY5Y cells | 10, 50, 100 µM | [2] | |
| Antioxidant | This compound (Methanol Extract of Ajuga integrifolia) | DPPH radical scavenging | 187 µg/mL | [1] |
| Catalpol | DPPH radical scavenging | >100 µg/mL | [4] | |
| Catalpol | ABTS radical scavenging | >100 µg/mL | [4] | |
| Anti-cancer | Catalpol | Human colorectal cancer cells (HCT116) | ~50-100 µg/mL (inhibition of cell viability) | [2] |
| Catalpol | Panel of solid tumor cell lines | 48 µM | [2] | |
| Hepatoprotective | This compound | High-fat diet-fed mouse model | 50 mg/kg (in vivo) | [2] |
| Catalpol | CCl₄-induced hepatotoxicity in rats | 50, 100 mg/kg (in vivo) | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative data tables.
Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or Catalpol for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
Neuroprotective Activity Assay (MTT Assay for Cell Viability)
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Induction of Neurotoxicity: Cells are seeded in 96-well plates and treated with a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal damage.
-
Treatment: Concurrently or as a pre-treatment, cells are exposed to various concentrations of this compound or Catalpol.
-
Cell Viability Assessment: After the incubation period (e.g., 24-48 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The formazan product is dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of Reagents: A fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound or Catalpol are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Anti-cancer Activity Assay (Cell Viability - MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT116 colorectal cancer cells) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Catalpol for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: The MTT assay is performed as described in the neuroprotective activity assay to determine the effect of the compounds on cell proliferation and viability.
Hepatoprotective Activity Assay (In vivo CCl₄-induced Hepatotoxicity Model)
-
Animal Model: Male Wistar rats or mice are used. Hepatotoxicity is induced by intraperitoneal injection of carbon tetrachloride (CCl₄) dissolved in olive oil.
-
Treatment: Animals are pre-treated with this compound or Catalpol orally for a specified period (e.g., 7 days) before CCl₄ administration. A control group receives the vehicle, and a positive control group may receive a known hepatoprotective agent like silymarin.
-
Biochemical Analysis: 24 hours after CCl₄ injection, blood is collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, and processed for histopathological examination to assess the degree of liver damage.
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Catalpol are mediated through the modulation of complex intracellular signaling pathways.
This compound's Mechanism of Action
This compound's bioactivity is notably linked to its ability to induce autophagy, a cellular process for degrading and recycling cellular components. This is primarily achieved through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. By promoting TFEB nuclear translocation, this compound enhances the expression of autophagy-related genes, leading to the formation of autophagosomes and their fusion with lysosomes. This process is crucial for its neuroprotective and hepatoprotective effects. In the context of neuroinflammation and apoptosis, this compound has been shown to modulate the TLR/NF-κB/NLRP3 and BCL-2/BAX/cytochrome C/caspase-3 pathways[3].
Catalpol's Mechanism of Action
Catalpol exerts its multifaceted effects by modulating a variety of signaling pathways. Its anti-inflammatory action is often attributed to the inhibition of the NF-κB pathway, a key regulator of inflammatory gene expression. In neuroprotection, catalpol has been shown to activate the PI3K/Akt and Nrf2/HO-1 signaling pathways, which promote cell survival and antioxidant responses, respectively. The anti-cancer properties of catalpol involve the induction of apoptosis through the mitochondrial pathway and the modulation of pathways like PI3K/Akt/mTOR.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the comparative analysis of this compound and Catalpol bioactivity.
Conclusion
This comparative guide highlights the distinct and overlapping bioactivities of this compound and Catalpol. While Catalpol has been more extensively studied and demonstrates a wider range of potent biological effects, this compound presents a unique mechanism of action through the activation of autophagy, making it a compelling candidate for further investigation, particularly in the context of neurodegenerative and metabolic diseases. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of these two promising iridoid glycosides. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and mechanisms of action in various disease models.
References
- 1. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of Ajugol and Other Iridoid Glycosides in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile and bioavailability of Ajugol, an iridoid glycoside, with other structurally related and functionally similar compounds in rats. The data presented is compiled from various preclinical studies and aims to offer a comprehensive overview to inform further research and development.
Comparative Pharmacokinetic Parameters
The oral bioavailability and key pharmacokinetic parameters of this compound and other selected iridoid glycosides in rats are summarized in the tables below. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Table 1: Oral Bioavailability and Key Pharmacokinetic Parameters of this compound, Aucubin, and Catalpol in Rats Following Oral Administration.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) | Reference |
| This compound | 10 | 45.6 ± 12.3 | 0.5 | 102.8 ± 25.7 | Low (Not Quantified) | [1] |
| Aucubin | 10 | 38.7 ± 9.8 | 0.5 | 89.5 ± 21.4 | 19.3 | [1][2] |
| Catalpol | 10 | 125.4 ± 31.6 | 0.75 | 348.2 ± 89.7 | 66.7 | [1][3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Comparative Oral Pharmacokinetic Parameters of Other Iridoid Glycosides in Rats.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Bioavailability (%) | Reference |
| Morroniside | 100 | 1850 ± 320 | 0.33 | 3680 ± 540 | Low (Not Quantified) | [4][5] |
| Loganin | 100 | 1030 ± 180 | 0.5 | 2150 ± 370 | Low (Not Quantified) | [4][5] |
| Harpagoside | 50 | Not Reported | 0.47 ± 0.21 | Not Reported | < 5 | [6][7] |
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
The data presented in this guide is derived from studies employing standardized pharmacokinetic protocols in rats. A general workflow for these experiments is outlined below.
Animal Models and Dosing
Male Sprague-Dawley or Wistar rats are commonly used as the animal model. For oral administration studies, compounds are typically dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium) and administered via oral gavage. For intravenous administration, to determine absolute bioavailability, the compound is usually dissolved in saline and administered via the tail vein.
Blood Sampling
Following administration, blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or retro-orbital plexus into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
The concentration of the iridoid glycosides in rat plasma is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][8] A common procedure involves:
-
Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation.[1] An organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation: The analytes are separated on a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[1] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
Pharmacokinetic Analysis
Non-compartmental analysis is typically used to calculate the main pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t₁/₂), and clearance (CL) from the plasma concentration-time data. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of an iridoid glycoside in rats.
Caption: Experimental workflow for a pharmacokinetic study.
Signaling Pathway and Logical Relationships
The absorption of orally administered iridoid glycosides is a complex process influenced by several factors. The following diagram illustrates the logical relationship of factors affecting the oral bioavailability of these compounds.
Caption: Factors influencing oral bioavailability.
References
- 1. Pharmacokinetics and tissue distribution of Aucubin, this compound and Catalpol in rats using a validated simultaneous LC-ESI-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavalibability of catalpol in rats [manu41.magtech.com.cn]
- 4. Comparison of pharmacokinetic behavior of two iridoid glycosides in rat plasma after oral administration of crude Cornus officinals and its jiuzhipin by high performance liquid chromatography triple quadrupole mass spectrometry combined with multiple reactions monitoring mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of pharmacokinetic behavior of two iridoid glycosides in rat plasma after oral administration of crude Cornus officinals and its jiuzhipin by high performance liquid chromatography triple quadrupole mass spectrometry combined with multiple reactions monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Efficacy of Ajugol and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the naturally occurring iridoid glycoside, Ajugol, against the well-established synthetic corticosteroid, dexamethasone. The information presented is curated from available experimental data to assist researchers in evaluating the potential of this compound as a novel anti-inflammatory agent.
Overview of Compounds and Mechanisms of Action
This compound is a bioactive compound found in various plants of the Ajuga genus. Emerging research suggests its potential as an anti-inflammatory agent, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies indicate that this compound may exert its effects by inhibiting the Toll-like receptor (TLR)/NF-κB/NLRP3 signaling pathway, a central axis in the initiation and propagation of inflammation.
Dexamethasone , a potent synthetic glucocorticoid, has been a cornerstone in the treatment of a wide array of inflammatory conditions for decades. Its mechanism of action is well-characterized and involves binding to the glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes. A key target of dexamethasone action is the inhibition of the NF-κB signaling pathway.
Quantitative Comparison of Anti-inflammatory Efficacy
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound (and related extracts) and dexamethasone from in vitro and in vivo studies. It is important to note that direct comparative studies are limited, and the data for this compound is primarily from extracts of Ajuga species, which may contain other bioactive compounds.
| Parameter | This compound / Ajuga Extract | Dexamethasone |
| In Vitro Efficacy | ||
| Cytokine Inhibition | Ajuga iva ethanolic extract:- TNF-α: 32% reduction- IL-6: 72.72% reduction- IL-8: 42.12% reduction (in THP-1 cells)[1] | 5 µg/ml inhibited TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells.[2] |
| Protein Denaturation | Ajuga integrifolia methanolic extract:- IC50: 532 µg/ml[3] | Data not available in a comparable assay. |
| In Vivo Efficacy | ||
| Carrageenan-Induced Paw Edema | Ajuga iva ethanolic extract:- 81.77% inhibition at 200 mg/kg (rat model)[1] | >60% inhibition at 3 hours with 1 µg local pre-injection (rat model).[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Caption: Dexamethasone's mechanism via the Glucocorticoid Receptor.
Caption: General workflow for evaluating anti-inflammatory agents.
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol is a standard method for assessing the in vitro anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Dexamethasone
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[5]
-
Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: After pre-treatment, add LPS to the wells at a final concentration of 10-100 ng/mL to induce an inflammatory response.[5]
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-only control. Determine the IC50 value for each compound if a dose-response relationship is observed.
In Vivo: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory activity of pharmacological agents.[6][7][8]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)[7]
-
This compound and Dexamethasone
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into different groups: a control group, a positive control group (e.g., receiving dexamethasone), and experimental groups receiving different doses of this compound.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer this compound or dexamethasone to the respective groups via the desired route (e.g., oral or intraperitoneal) at a specified time before carrageenan injection.[7]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[7]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by the test compounds compared to the carrageenan-only control group.
Conclusion
The available data suggests that this compound and its related plant extracts possess anti-inflammatory properties, potentially acting through the inhibition of the NF-κB signaling pathway. While direct comparisons with dexamethasone are not yet prevalent in the literature, the preliminary findings are promising. Dexamethasone remains a highly potent anti-inflammatory agent with a well-established mechanism of action. Further research is warranted to isolate and characterize the anti-inflammatory efficacy of pure this compound, including dose-response studies and direct comparisons with established anti-inflammatory drugs like dexamethasone in standardized in vitro and in vivo models. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory drug.
References
- 1. Chemical characterization, antioxidant capacity, and anti-inflammatory potentials invitro and in vivo of phenolic compounds extracted from Ajuga iva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Iridoid Immunoassays: A Guide to the Cross-Reactivity of Ajugol
For researchers engaged in the study of iridoid glycosides, the specificity of immunoassays is paramount for accurate quantification and reliable data. While immunoassays offer a high-throughput and sensitive method for detection, the structural similarity among different iridoids can lead to cross-reactivity, a significant concern for data integrity. This guide provides a comparative analysis of the potential cross-reactivity of ajugol in immunoassays designed for other common iridoids, such as aucubin and catalpol. Due to a lack of direct experimental data on this compound-specific immunoassays, this guide focuses on a theoretical comparison based on structural analysis and provides detailed experimental protocols for researchers to assess cross-reactivity in their own assays.
Structural Comparison of this compound, Aucubin, and Catalpol
The potential for cross-reactivity in an immunoassay is largely dictated by the structural similarity between the target analyte and other compounds present in the sample.[1][2] Iridoid glycosides share a core cyclopentanopyran structure, with variations in substitutions on this backbone. This compound, aucubin, and catalpol are closely related iridoids, often co-existing in various plant species.[3][4]
A detailed comparison of their structures reveals key similarities and differences that would influence antibody recognition:
| Compound | Core Structure | Key Substituents | Potential Impact on Immunogenicity |
| This compound | Iridoid Glycoside | - Hydroxyl group at C-5 - Hydroxyl group at C-7 - Methyl group at C-7 | The unique hydroxylation and methylation pattern at C-7 could serve as a distinct epitope for antibody generation. |
| Aucubin | Iridoid Glycoside | - Hydroxyl group at C-6 - Hydroxyl group at C-10 | The position of the hydroxyl groups differs from this compound, which could be a basis for specific antibody recognition. |
| Catalpol | Iridoid Glycoside | - Epoxide ring between C-7 and C-8 - Hydroxyl group at C-6 and C-10 | The presence of an epoxide ring is a major structural difference that could be leveraged to generate highly specific antibodies. |
Given these structural nuances, an antibody generated against aucubin or catalpol may exhibit some degree of cross-reactivity with this compound, particularly if the immunizing hapten was designed in a way that exposes the common iridoid core. Conversely, the unique features of each molecule, especially the substitutions on the cyclopentane ring, offer the potential for the development of highly specific monoclonal antibodies.
Performance of Iridoid-Specific Immunoassays and Predicted this compound Cross-Reactivity
Currently, there are no commercially available immunoassays specifically for this compound. However, immunoassays for other iridoids, such as aucubin and catalpol, have been developed for research purposes. The table below summarizes the hypothetical performance of such assays and predicts the potential cross-reactivity with this compound based on structural similarity.
| Immunoassay Target | Antibody Type | Reported Specificity (Hypothetical) | Predicted this compound Cross-Reactivity | Rationale |
| Aucubin | Monoclonal | High | Low to Moderate | Antibodies raised against aucubin would likely target epitopes involving the hydroxyl groups at C-6 and C-10. The different substitution pattern in this compound would likely result in weaker binding. |
| Catalpol | Monoclonal | Very High | Low | The unique epoxide ring of catalpol is a strong distinguishing feature. It is likely that monoclonal antibodies would be generated against this epitope, leading to minimal cross-reactivity with this compound, which lacks this feature. |
| General Iridoid | Polyclonal | Moderate | High | A polyclonal antibody generated against a general iridoid structure could recognize the common core shared by this compound, aucubin, and catalpol, leading to significant cross-reactivity. |
Experimental Protocols
To empirically determine the cross-reactivity of this compound in an existing or newly developed iridoid immunoassay, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) is the most common and suitable method.[5][6]
Protocol 1: Competitive ELISA for Iridoid Quantification
This protocol describes a general procedure for quantifying an iridoid (e.g., aucubin) using a competitive ELISA format.
Materials:
-
96-well microtiter plates
-
Capture antibody (specific to the target iridoid)
-
Target iridoid standard (e.g., aucubin)
-
Iridoid-HRP conjugate (the target iridoid linked to horseradish peroxidase)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add the iridoid standard or unknown sample and the iridoid-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature. During this step, the free iridoid in the sample and the iridoid-HRP conjugate compete for binding to the capture antibody.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. The signal intensity is inversely proportional to the concentration of the iridoid in the sample.
Protocol 2: Assessment of this compound Cross-Reactivity
This protocol outlines the steps to determine the percentage of cross-reactivity of this compound in an immunoassay developed for another iridoid (the primary analyte).
Procedure:
-
Generate a Standard Curve for the Primary Analyte: Prepare a series of dilutions of the primary analyte standard (e.g., aucubin) and run the competitive ELISA as described in Protocol 1 to generate a standard curve. Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).
-
Test for Cross-Reactivity of this compound: Prepare a series of dilutions of this compound and run the competitive ELISA using the same protocol.
-
Determine the IC50 for this compound: From the dose-response curve of this compound, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate Percentage Cross-Reactivity: Use the following formula to calculate the percentage of cross-reactivity:[5]
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of this compound) x 100
Visualizing the Workflow
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: Principle of a competitive ELISA for iridoid quantification.
Caption: Logical workflow for determining the cross-reactivity of this compound.
References
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ajugol Versus Synthetic Analogs: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Introduction
Ajugol, a naturally occurring iridoid glycoside, has demonstrated notable anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This guide provides a comparative analysis of the anti-inflammatory activity of this compound and synthetic analogs of structurally related iridoid glycosides. The objective is to offer a comprehensive resource for researchers by presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While direct comparative studies on synthetic analogs of this compound are limited in the current literature, this guide draws parallels with synthetic derivatives of other well-known iridoid glycosides, such as catalpol and genipin, to provide valuable insights into structure-activity relationships and the potential for developing more potent anti-inflammatory agents.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of this compound and various natural and synthetic iridoid analogs has been evaluated primarily through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.
| Compound | Type | Cell Line | Assay | IC50 (µM) |
| This compound (Reference) | Natural Iridoid | - | - | Data not available in direct comparative studies |
| Genipin Derivative 3d | Synthetic Analog | RAW 264.7 | Nitric Oxide Inhibition | ≤ 28.1 |
| Genipin Derivative 3e | Synthetic Analog | RAW 264.7 | Nitric Oxide Inhibition | ≤ 28.1 |
| Genipin Derivative 3f | Synthetic Analog | RAW 264.7 | Nitric Oxide Inhibition | ≤ 28.1 |
| Genipin Derivative 7 | Synthetic Analog | RAW 264.7 | Nitric Oxide Inhibition | ≤ 28.1 |
| Genipin Derivative 8 | Synthetic Analog | RAW 264.7 | Nitric Oxide Inhibition | ≤ 28.1 |
| Genipin Derivative 9 | Synthetic Analog | RAW 264.7 | Nitric Oxide Inhibition | ≤ 28.1 |
| Hedyotis diffusa Derivative 2 | Natural Iridoid | RAW 264.7 | Nitric Oxide Inhibition | 5.69 |
| Hedyotis diffusa Derivative 4 | Natural Iridoid | RAW 264.7 | Nitric Oxide Inhibition | 6.16 |
| Hedyotis diffusa Derivative 6 | Natural Iridoid | RAW 264.7 | Nitric Oxide Inhibition | 6.84 |
| Gomphandra mollis Derivative 9 | Natural Iridoid | - | Anti-inflammatory effects | 6.13 - 13.0 |
| Gomphandra mollis Derivative 10 | Natural Iridoid | - | Anti-inflammatory effects | 6.13 - 13.0 |
| Gomphandra mollis Derivative 15 | Natural Iridoid | - | Anti-inflammatory effects | 6.13 - 13.0 |
| Indomethacin (Reference Standard) | NSAID | RAW 264.7 | Nitric Oxide Inhibition | 166 |
Table 1: Comparative in vitro anti-inflammatory activity of natural iridoids and synthetic analogs. Data for genipin derivatives from[1]. Data for Hedyotis diffusa derivatives from[2]. Data for Gomphandra mollis derivatives from[3][4][5][6].
Experimental Protocols
Synthesis of Iridoid Analogs (General Approach)
Example: Synthesis of Catalpol Propionates [7][8]
-
Esterification: Catalpol is esterified with propionic anhydride.
-
Solvent and Catalyst: The reaction is carried out using pyridine as a solvent and acid-binding agent, with 4-dimethylaminopyridine (DMAP) serving as a catalyst.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 60°C) to facilitate the formation of catalpol propionate analogs.
-
Monitoring and Purification: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once complete, the desired products are purified using column chromatography.
-
Characterization: The structure of the synthesized analogs is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [9][10][11][12][13]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or synthetic analogs). After a pre-incubation period of 1-2 hours, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for another 20-24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
2. TNF-α and IL-6 Quantification by ELISA [14][15][16][17][18]
-
Cell Stimulation: RAW 264.7 cells are seeded and treated with test compounds and LPS as described in the NO inhibition assay.
-
Supernatant Collection: After the 24-hour incubation period, the culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The levels of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentration of the cytokines is determined by referring to a standard curve generated with recombinant TNF-α or IL-6. The inhibitory effect of the compounds is expressed as the percentage reduction in cytokine production compared to the LPS-treated control.
Signaling Pathways and Mechanism of Action
This compound and related iridoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the modulation of caspase-3 activity.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound is believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis | Semantic Scholar [semanticscholar.org]
- 4. Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Head-to-Head Comparison of Ajugol and Harpagide's Therapeutic Potential: A Guide for Researchers
For Immediate Release: A comprehensive analysis of the therapeutic potential of two iridoid glycosides, Ajugol and harpagide, is detailed in this guide. This document provides a head-to-head comparison of their mechanisms of action, therapeutic targets, and available efficacy data, aimed at researchers, scientists, and drug development professionals.
Executive Summary
This compound and harpagide are both naturally occurring iridoid glycosides with demonstrated therapeutic potential, primarily in the realm of inflammatory and degenerative diseases. This compound has emerged as a potent activator of autophagy through the TFEB signaling pathway, showing promise in the treatment of osteoarthritis and non-alcoholic fatty liver disease. Harpagide, a major constituent of Devil's Claw, is recognized for its anti-inflammatory and chondroprotective effects, largely mediated through the inhibition of the NF-κB pathway and cyclooxygenase (COX) enzymes. However, the therapeutic profile of harpagide is complex, with some studies suggesting a potential pro-inflammatory role under certain conditions. This guide provides a detailed comparison of their known biological activities, supported by experimental data, to aid in the evaluation of their respective therapeutic prospects.
Comparative Analysis of Therapeutic Potential
The therapeutic applications of this compound and harpagide, while overlapping in the area of osteoarthritis, stem from distinct primary mechanisms of action.
This compound is a promising therapeutic agent for conditions characterized by cellular stress and accumulation of pathological protein aggregates or lipids. Its primary mechanism is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. By promoting the clearance of cellular debris, this compound has shown potential in mitigating the progression of osteoarthritis and non-alcoholic fatty liver disease (NAFLD).
Harpagide , on the other hand, has a more established, albeit complex, role as an anti-inflammatory agent. It is a key component of Harpagophytum procumbens (Devil's Claw), a traditional medicine for arthritis and pain.[1] Its anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway and COX enzymes, which are central to the inflammatory cascade.[2][3] However, some research indicates that harpagide may also exhibit pro-inflammatory properties by increasing the expression of COX-2, suggesting its overall effect may be context-dependent or influenced by other compounds in Devil's Claw extracts.[4]
Quantitative Data on Therapeutic Efficacy
The following tables summarize the available quantitative data on the therapeutic efficacy of this compound and harpagide from in vitro and in vivo studies.
Table 1: In Vitro Efficacy Data
| Compound | Assay | Cell Line | Effect | IC50 / Effective Concentration |
| This compound | Autophagy Activation | Mouse Primary Chondrocytes | Alleviated ER stress-induced apoptosis and ECM degradation | 50 µM |
| Anti-steatotic Effect | Palmitate-induced Mouse Hepatocytes | Reduced cellular triglyceride and total cholesterol | 50 µM | |
| Antiprotozoal Activity | Trypanosoma b. rhodesiense | Inhibition of parasite growth | IC50: 7.2 µg/ml | |
| Harpagide | Inhibition of TNF-α induced inflammation | Rat Articular Chondrocytes | Biocompatible and effective concentration | 10 µM |
| COX-2 Inhibition (Molecular Docking) | - | Predicted binding to COX-2 active site | Binding Energy: -5.53 kcal/mol | |
| Nitric Oxide Inhibition (H. zeyheri ethyl acetate extract) | Mouse RAW 264.7 Macrophages | Inhibition of nitric oxide production | IC50: 72.80 ± 4.53 µg/mL |
Table 2: In Vivo Efficacy Data
| Compound | Animal Model | Disease Model | Dosage | Key Findings |
| This compound | Mouse | Destabilization of the Medial Meniscus (DMM) model of Osteoarthritis | 50 mg/kg (intraperitoneal injection) | Mitigated the progression of osteoarthritis.[5] |
| Harpagide | Rat | TNF-α-induced Osteoarthritis Model | Not specified in abstract | Improved appearance and physiological structure of articular cartilage.[2] |
Signaling Pathways and Mechanisms of Action
This compound: TFEB-Mediated Autophagy Pathway
This compound's primary mechanism of action is the activation of the TFEB-mediated autophagy pathway. It is understood to inactivate the mammalian target of rapamycin (mTOR), a negative regulator of TFEB. This leads to the dephosphorylation and nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy. This enhanced cellular clearance mechanism helps to alleviate cellular stress and is the basis for its therapeutic potential in osteoarthritis and NAFLD.
Harpagide: NF-κB and COX Signaling Pathways
Harpagide's anti-inflammatory effects are primarily linked to the inhibition of the NF-κB signaling pathway. Pro-inflammatory stimuli, such as TNF-α, typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and COX-2. Harpagide is thought to interfere with this cascade, thereby reducing the inflammatory response.[2] However, there is conflicting evidence suggesting that harpagide might also increase COX-2 expression, highlighting the complexity of its pharmacological profile.[4]
Experimental Protocols
This compound: In Vivo Osteoarthritis Mouse Model
-
Model: Destabilization of the medial meniscus (DMM) in mice is a commonly used surgical model to induce osteoarthritis.[5][6][7]
-
Animals: Male C57BL/6 mice (10-12 weeks old).
-
Procedure:
-
Anesthetize mice (e.g., with isoflurane).
-
Make a small incision on the medial side of the right knee joint.
-
Transect the medial meniscotibial ligament to induce joint instability.
-
Suture the incision.
-
-
Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection daily, starting one day post-surgery.
-
Assessment:
-
Histology: At a specified time point (e.g., 8 weeks post-surgery), sacrifice the mice and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan loss. Score the cartilage degradation using a standardized system (e.g., OARSI score).
-
Immunohistochemistry: Perform immunohistochemical staining for markers of cartilage degradation (e.g., MMP-13) and cartilage synthesis (e.g., Collagen type II).
-
Harpagide: In Vitro Chondroprotection Assay
-
Cell Culture: Isolate primary articular chondrocytes from rats or use a chondrocyte cell line. Culture the cells in a suitable medium (e.g., DMEM/F12 supplemented with FBS).
-
Inflammatory Challenge: Stimulate the chondrocytes with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL), to induce an inflammatory response and matrix degradation.
-
Treatment: Pre-treat the chondrocytes with various concentrations of harpagide (e.g., 1-20 µM) for a specified time (e.g., 2 hours) before adding TNF-α.
-
Assessment:
-
Gene Expression Analysis (qPCR): Extract total RNA from the chondrocytes and perform quantitative real-time PCR to measure the mRNA levels of key inflammatory mediators (e.g., COX-2, iNOS, IL-6) and matrix-degrading enzymes (e.g., MMP-13).
-
Protein Analysis (Western Blot): Lyse the cells and perform Western blotting to detect the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65) and inflammatory enzymes (e.g., COX-2, iNOS).
-
Extracellular Matrix Degradation: Measure the release of sulfated glycosaminoglycans (sGAG) into the culture medium using a dimethylmethylene blue (DMMB) assay as an indicator of cartilage matrix breakdown.
-
Conclusion
This compound and harpagide both present compelling, yet distinct, therapeutic profiles. This compound's role as an autophagy enhancer via the TFEB pathway offers a novel approach for treating diseases characterized by cellular accumulation of pathological molecules, such as osteoarthritis and NAFLD. Its mechanism is relatively well-defined and appears to be consistently protective.
Harpagide's therapeutic potential is centered on its anti-inflammatory properties, primarily through the modulation of the NF-κB and COX pathways. While it has shown efficacy in models of osteoarthritis, the conflicting reports regarding its effect on COX-2 expression warrant further investigation to fully elucidate its mechanism and therapeutic window. The efficacy of harpagide may be highly dependent on the specific cellular context and the presence of other synergistic or antagonistic compounds, as is the case in Devil's Claw extracts.
For drug development professionals, this compound may represent a more straightforward candidate for targeted therapy due to its specific mechanism of action. Harpagide, while effective, may require a more nuanced approach, potentially as part of a standardized botanical extract or through the development of derivatives that optimize its anti-inflammatory and minimize any potential pro-inflammatory activities. Further head-to-head comparative studies in standardized preclinical models are necessary to definitively delineate the therapeutic advantages of each compound.
References
- 1. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harpagide inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental osteoarthritis models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoarthritis development in novel experimental mouse models induced by knee joint instability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Ajugol Quantification in Herbal Preparations
A critical aspect of ensuring the quality, safety, and efficacy of herbal preparations is the accurate quantification of their bioactive constituents. Ajugol, an iridoid glycoside found in various medicinal plants, necessitates validated analytical methods for its precise measurement. This guide provides a comparative overview of three common chromatographic techniques used for the analysis of herbal compounds: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
While direct comparative studies validating these three methods specifically for this compound were not identified in the available literature, this guide presents typical performance characteristics and illustrative experimental protocols based on the analysis of similar compounds in herbal matrices. This information is intended to assist researchers, scientists, and drug development professionals in selecting and developing appropriate analytical methods for this compound quantification.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of HPTLC, HPLC-UV, and UHPLC-MS/MS for the analysis of herbal components.
| Parameter | High-Performance Thin-Layer Chromatography (HPTLC) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Linearity Range | Typically in the ng/spot range (e.g., 100-1000 ng/spot) | Typically in the µg/mL range (e.g., 1-100 µg/mL) | Wide dynamic range, often from pg/mL to µg/mL |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3% | Intra-day: < 2%, Inter-day: < 3% | Intra-day: < 15%, Inter-day: < 15% |
| Limit of Detection (LOD) | ng/spot level | ng/mL to low µg/mL level | pg/mL to low ng/mL level |
| Limit of Quantification (LOQ) | ng/spot level | ng/mL to low µg/mL level | pg/mL to low ng/mL level |
| Selectivity | Moderate; based on Rf value and spectral characteristics. | Good; based on retention time and UV spectrum. | Excellent; based on retention time, precursor ion, and product ion masses. |
| Analysis Time per Sample | High throughput (multiple samples per plate) | Moderate (typically 5-30 minutes) | Fast (typically < 10 minutes) |
| Cost per Sample | Low | Moderate | High |
| Instrumentation Complexity | Low to moderate | Moderate | High |
Experimental Protocols
The following are illustrative experimental protocols for the quantification of a target analyte like this compound in a herbal matrix using HPTLC, HPLC-UV, and UHPLC-MS/MS. These protocols are based on general methodologies for herbal analysis and should be optimized and validated for the specific application.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol outlines a general procedure for the development and validation of an HPTLC method for the quantification of a marker compound in a polyherbal formulation.
a. Sample Preparation:
-
Accurately weigh 1 g of the powdered herbal preparation.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes and use the supernatant for analysis.
b. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solution to achieve a concentration range suitable for constructing a calibration curve (e.g., 100-1000 ng/µL).
c. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable solvent system to achieve good separation (e.g., Toluene: Ethyl Acetate: Formic Acid in an optimized ratio).
-
Application: Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate using a TLC scanner at the wavelength of maximum absorbance for this compound.
d. Method Validation:
-
Linearity: Analyze a series of standard solutions in triplicate to construct a calibration curve.
-
Precision: Assess intra-day and inter-day precision by analyzing a standard solution on the same day and on different days.
-
Accuracy: Determine accuracy by performing recovery studies at different concentration levels.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio.
-
Specificity: Confirm the specificity by comparing the Rf values and spectra of the analyte in the sample and standard solutions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This protocol provides a general framework for an HPLC-UV method for the quantification of a phenolic compound in a plant extract.
a. Sample Preparation:
-
Extract a known amount of the powdered herbal material with a suitable solvent (e.g., 70% ethanol) using ultrasonication.
-
Filter the extract through a 0.45 µm membrane filter before injection.
b. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range in the samples.
c. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using two solvents, such as 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
d. Method Validation:
-
Follow the same validation parameters as described for the HPTLC method (Linearity, Precision, Accuracy, LOD, LOQ, and Specificity).
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method
This protocol outlines a general procedure for a sensitive and selective UHPLC-MS/MS method for the quantification of a target analyte in a biological matrix, which can be adapted for herbal extracts.
a. Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) of the herbal extract to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
b. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard and an appropriate internal standard (IS) in a suitable solvent.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the IS into a blank matrix.
c. Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient elution with solvents like 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, optimized for this compound.
-
MRM Transitions: Determine and optimize the precursor-to-product ion transitions for both this compound and the IS.
d. Method Validation:
-
Validate the method according to international guidelines, including parameters such as selectivity, linearity, accuracy, precision, matrix effect, and stability.
Workflow for Analytical Method Validation
The following diagram illustrates a general workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of the obtained results.
Purified Ajugol vs. Crude Ajuga Extract: An In Vivo Efficacy Comparison
In the realm of natural product research, the debate between the therapeutic application of purified compounds versus whole extracts is ongoing. This guide provides a comparative analysis of the in vivo efficacy of purified ajugol, an iridoid glycoside, and crude extracts derived from the Ajuga genus. This comparison is intended for researchers, scientists, and professionals in drug development to inform decisions on lead compound selection and formulation development.
While direct head-to-head in vivo studies are limited, a comparative overview can be constructed by examining independent research on each. This guide synthesizes available data on their respective biological activities, mechanisms of action, and experimental outcomes.
Data Presentation: A Comparative Summary
The following table summarizes quantitative data from various in vivo studies. It is important to note that these studies were conducted under different experimental conditions, and direct comparisons should be made with caution.
| Parameter | Purified this compound | Crude Ajuga Extract | Reference |
| Animal Model | ICR mice (Alzheimer's Disease model) | Sprague-Dawley rats (muscle function), Wistar rats (anti-inflammatory) | [1],[2] |
| Dosage | 50-100 mg/kg/day (oral) | 50-100 mg/kg (oral) | [1],[2] |
| Primary Efficacy Endpoint | Improved cognitive function, reduced Aβ plaque | Increased muscle mass, reduced inflammation | [3],[2] |
| Key Biomarker Modulation | Inhibition of NF-κB, NLRP3, Caspase-3 | Downregulation of Myostatin, Caspase-3 | [4][5] |
Experimental Protocols
In Vivo Model for Neuroprotection (this compound)
A study investigating the neuroprotective effects of this compound utilized a D-galactose and AlCl₃-induced Alzheimer's disease model in ICR mice.[1]
-
Animal Model: Male ICR mice.
-
Induction of Pathology: Daily intraperitoneal injections of D-galactose (60 mg/kg) and AlCl₃ (100 mg/kg) for 12 weeks to induce cognitive deficits and neuropathology resembling Alzheimer's disease.
-
Treatment Groups:
-
Control group (vehicle).
-
Model group (D-galactose and AlCl₃).
-
This compound-L group (50 mg/kg/day, oral gavage).
-
This compound-H group (100 mg/kg/day, oral gavage).
-
-
Duration: Treatment was administered for 8 weeks concurrently with the inducing agents.
-
Outcome Measures: Behavioral tests (Morris water maze), histopathological analysis of the hippocampus for Aβ plaque deposition, and Western blot analysis of key signaling proteins (TLR, NF-κB, NLRP3, BCL-2, BAX, Caspase-3).[1]
In Vivo Model for Anti-Inflammatory Activity (Crude Ajuga Extract)
An investigation into the anti-inflammatory properties of Ajuga reptans extract was conducted using a carrageenan-induced paw edema model in rats.[2]
-
Animal Model: Wistar rats.
-
Induction of Inflammation: Sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Treatment Groups:
-
Control group (vehicle).
-
Ajuga reptans extract group (50 mg/kg, oral).
-
Positive control group (Diclofenac sodium).
-
-
Duration: The extract was administered one hour before carrageenan injection.
-
Outcome Measures: Measurement of paw volume at various time points post-carrageenan injection to determine the percentage of edema inhibition.[2]
Mandatory Visualizations
Signaling Pathways
The differential mechanisms of action of this compound and the bioactive compounds within crude Ajuga extracts highlight their distinct therapeutic potentials. This compound has been shown to primarily modulate inflammatory and apoptotic pathways in the context of neurodegeneration.[3][4] In contrast, crude Ajuga extracts, particularly from species like Ajuga turkestanica, are noted for their influence on muscle growth and anti-inflammatory pathways.[5][6]
Caption: Comparative signaling pathways of purified this compound and crude Ajuga extract.
Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the in vivo efficacy of natural product-derived interventions, applicable to both purified compounds and crude extracts.
Caption: Generalized in vivo experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systems pharmacology identifies this compound-mediated NF-κB/caspase-3 inhibition and isoacteoside-driven p62/mTOR-mediated autophagy as key mechanisms of Rehmanniae Radix and its processed form in Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of the Efficacy and Safety Profile of a Proprietary Ajuga Turkestanica Extract [scirp.org]
- 6. China Ajuga Turkestanica Extract Turkesterone Manufacturer - Wholesale Quotation - BIOWAY [biowaynutrition.com]
Ajugol Reference Standard: A Comparative Guide to Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ajugol reference standards, focusing on purity determination and characterization methodologies. The objective is to offer researchers, scientists, and drug development professionals the necessary information to make informed decisions when selecting a reference standard for their analytical and research needs. This document outlines the key analytical techniques for assessing purity, potential impurities, and presents detailed experimental protocols.
Introduction to this compound
This compound is an iridoid glycoside that can be isolated from various plants, including Leonurus japonicus and Rehmannia glutinosa.[1][2] It is recognized for its potential biological activities, making it a subject of interest in pharmaceutical research and drug development. An accurate and well-characterized reference standard is critical for the qualitative and quantitative analysis of this compound in research and quality control settings.
Purity of this compound Reference Standards
The purity of a reference standard is its most critical attribute. Commercially available this compound reference standards typically state a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] However, the actual purity and impurity profile can vary between suppliers and even between different batches from the same supplier.
Table 1: Comparison of Typical Specifications for this compound Reference Standards
| Parameter | Supplier A (Example) | Supplier B (Example) | Alternative (Hypothetical) |
| Purity (by HPLC) | ≥98.0% | ≥99.0% | ≥99.5% (by qNMR) |
| Identification | Conforms to ¹H-NMR, MS | Conforms to ¹H-NMR, ¹³C-NMR, MS | Conforms to ¹H-NMR, ¹³C-NMR, HRMS, IR |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.5% | ≤ 0.2% |
| Residual Solvents | To be reported | <0.5% | <0.1% |
| Certificate of Analysis | Provided with shipment | Available upon request | Comprehensive CoA with data provided |
Note: This table is illustrative. Actual specifications should be obtained from the supplier's Certificate of Analysis.
Analytical Characterization of this compound
The comprehensive characterization of an this compound reference standard involves the use of multiple analytical techniques to confirm its identity and quantify its purity. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are the primary methods for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical reference standards. A well-developed HPLC method can separate this compound from its related impurities and degradation products.
Experimental Protocol: HPLC Method for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a final concentration of approximately 1 mg/mL.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound. The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Experimental Protocol: qNMR for this compound Purity
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Parameters:
-
Pulse Program: A single pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard protons to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / mthis compound) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Potential Impurities and Degradation Products
The impurity profile of a reference standard is crucial for its proper use. Impurities can arise from the manufacturing process or from degradation upon storage.
Common types of impurities include:
-
Related substances: Structurally similar compounds formed during synthesis.
-
Residual solvents: Solvents used in the manufacturing and purification process.
-
Water content: Adsorbed moisture.
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). A stability-indicating HPLC method should be able to separate this compound from all potential degradation products.
Conclusion and Recommendations
The selection of a suitable this compound reference standard requires careful consideration of its purity and characterization data. While a purity of ≥98% by HPLC is a common specification, researchers should ideally seek reference standards that have been characterized by orthogonal methods such as qNMR for a more accurate assessment of absolute purity. A comprehensive Certificate of Analysis detailing the methods used, the impurity profile, and data from forced degradation studies provides the highest level of confidence in the quality of the reference standard. For critical applications, it is recommended to perform an in-house characterization of the received reference standard to verify its identity and purity.
References
Safety Operating Guide
Proper Disposal of Ajugol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Ajugol, a naturally occurring iridoid glycoside.
This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1][2] Therefore, it is imperative to handle and dispose of this compound as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
In case of a spill:
-
Containment: Prevent further spread of the spill. For solid this compound, carefully sweep the material to avoid generating dust. For solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomite.[1]
-
Cleanup: Wearing appropriate PPE, collect the contained solid or the absorbent material contaminated with the this compound solution. Place the collected material into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all contaminated cleaning materials as hazardous waste.
Quantitative Data for this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₉[1][2][4][5] |
| Molecular Weight | 348.35 g/mol [2][4][5] |
| CAS Number | 52949-83-4[1][4][5] |
| Appearance | White to beige colored powder[5] |
| GHS Hazard Classification | Acute toxicity, oral (Category 4)[1][2] |
| Hazard Statement | H302: Harmful if swallowed[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, labeling, and transfer to a licensed hazardous waste facility. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol for Waste Collection and Packaging:
-
Waste Segregation:
-
Designate a specific, sealed, and clearly labeled waste container for all this compound waste. This includes pure, unused this compound, contaminated materials (e.g., absorbent pads, gloves, weighing paper), and solutions containing this compound.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof container that is compatible with this compound.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "52949-83-4"
-
The approximate concentration and quantity of this compound.
-
The relevant GHS hazard pictogram (e.g., exclamation mark for acute toxicity).
-
The date of waste accumulation.
-
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Disposal Request and Transfer:
-
Once the waste container is full, or in accordance with your institution's policies on waste accumulation times, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6]
-
Complete all required waste disposal forms accurately and comprehensively.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Ajugol
For Immediate Reference: Treat Ajugol as a hazardous chemical. Handle with appropriate personal protective equipment in a well-ventilated area.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is an iridoid glycoside and should be handled with care, recognizing its potential hazards.[1][2]
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is considered an irritant.[1] All personnel handling this compound must be aware of its potential health effects and take necessary precautions.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Primary Hazards | - | Irritant[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC gloves are recommended.[3] | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles or a face shield | Must be tightly fitting to protect against splashes and dust.[4][5] | To protect eyes from irritation or injury from this compound powder. |
| Body Protection | Laboratory coat | Long-sleeved to provide coverage of street clothes. | To protect skin and clothing from contamination. |
| Respiratory Protection | Filtering half mask or respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation.[4] | This compound is a powder and can become airborne, posing an inhalation risk. |
Operational Plan for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
The container should be tightly closed.[6]
2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
If a fume hood is not available, use a filtering half mask or respirator.[4]
-
Use a dedicated set of weighing tools (spatula, weigh boat) and clean them thoroughly after use.
3. Dissolving and Solution Handling:
-
When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing.
-
Handle all solutions containing this compound with the same PPE as the powdered form.
4. Spills and Emergency Procedures:
-
Small spills: In a fume hood, carefully collect the spilled powder with an appropriate absorbent material (e.g., chemical spill pillow or vermiculite) and place it in a sealed container for disposal.[7] Do not use combustible materials like paper towels for containment.[7]
-
Large spills: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Skin contact: Immediately wash the affected area with soap and water.[8] Remove contaminated clothing.[8]
-
Eye contact: Rinse eyes cautiously with water for several minutes.[6] Seek medical attention.[8]
Disposal Plan
The disposal of this compound and any contaminated materials must follow institutional and local regulations for hazardous waste.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, absorbent materials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[9] Do not mix with other solvent waste unless permitted by your institution's EHS department.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and an accurate description of the contents, including "this compound".[9]
3. Storage and Pickup:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[7]
-
Arrange for waste pickup through your institution's EHS department.[7][10]
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound | C15H24O9 | CID 6325127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. growsafe.co.nz [growsafe.co.nz]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. mrcgene.com [mrcgene.com]
- 7. benchchem.com [benchchem.com]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 9. benchchem.com [benchchem.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
